molecular formula C11H14O2 B1599189 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol CAS No. 61982-91-0

5-Methoxy-1,2,3,4-tetrahydro-1-naphthol

Cat. No.: B1599189
CAS No.: 61982-91-0
M. Wt: 178.23 g/mol
InChI Key: KEHUANDJKBFXBA-UHFFFAOYSA-N
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Description

5-Methoxy-1,2,3,4-tetrahydro-1-naphthol is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O2/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h3-4,7,10,12H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHUANDJKBFXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403252
Record name 5-METHOXY-1,2,3,4-TETRAHYDRO-1-NAPHTHOL
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61982-91-0
Record name 5-METHOXY-1,2,3,4-TETRAHYDRO-1-NAPHTHOL
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHOXY-1,2,3,4-TETRAHYDRO-1-NAPHTHOL
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Foundational & Exploratory

5-Methoxy-1,2,3,4-tetrahydro-1-naphthol CAS 61982-91-0 physicochemical data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol (CAS 61982-91-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Foreword: Understanding the Molecule

This compound, a derivative of the tetralone scaffold, represents a key chemical intermediate in synthetic organic chemistry. The tetralone core is a prevalent motif in pharmacologically active compounds, with derivatives exhibiting a wide array of biological activities.[1][2] This guide provides a comprehensive overview of the known physicochemical properties of this specific alcohol, offers expert-predicted spectral data to aid in its identification, and outlines robust, field-proven protocols for its synthesis and analytical characterization. The methodologies described herein are designed to be self-validating, ensuring researchers can proceed with confidence in their work.

Chemical Identity and Structure

The foundational step in working with any chemical entity is to confirm its identity through its fundamental descriptors.

  • IUPAC Name: 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

  • Synonyms: 5-Methoxy-1-tetralol

  • CAS Number: 61982-91-0[3][4][5]

  • Molecular Formula: C₁₁H₁₄O₂[3][5]

  • Molecular Weight: 178.23 g/mol [3]

Below is a two-dimensional representation of the molecular structure, including standard atom numbering for spectroscopic assignment.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application, particularly in formulation and drug delivery. While some experimental data for this specific molecule is sparse, a combination of reported values and comparisons to its parent analogue, 1,2,3,4-Tetrahydro-1-naphthol (CAS 529-33-9), provides a clear profile.

PropertyValue for this compoundValue for 1,2,3,4-Tetrahydro-1-naphthol (for comparison)Source
CAS Number 61982-91-0529-33-9[3][6]
Appearance White to off-white solid (predicted)White to off-white solid / clear viscous liquid[7]
Melting Point Not available28-32 °C[8]
Boiling Point 324.4 °C at 760 mmHg102-104 °C at 2 mmHg[3][8]
Density 1.133 g/cm³~1.09 g/mL[3][8]
Flash Point 149.4 °C99.9 °C[3][]
Solubility Predicted to be soluble in methanol, ethanol, ethyl acetate, acetone, and chlorinated solvents. Sparingly soluble in water.Sparingly soluble in water (5.09 g/L)[7]

Expert Insights: The addition of a methoxy group is expected to slightly increase the polarity, boiling point, and density compared to the parent tetralol, which is consistent with the reported data. The lack of a published melting point is not uncommon for non-commercialized intermediates; it is likely a low-melting solid, similar to its parent compound.[8]

Proposed Synthesis Pathway

Causality: The most direct and reliable route to a 1-tetralol is the reduction of the corresponding 1-tetralone. This transformation is a cornerstone of introductory organic synthesis, prized for its high yield, selectivity, and operational simplicity. Sodium borohydride (NaBH₄) is the reagent of choice for this specific conversion. It is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other functional groups like the aromatic ether, making it ideal for this synthesis.[10]

Caption: Proposed synthesis via reduction of 5-methoxy-1-tetralone.

Step-by-Step Protocol:

  • Dissolution: Dissolve 5-methoxy-1-tetralone (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of tetralone) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the solution temperature equilibrates to 0-5 °C.

  • Reduction: Add sodium borohydride (NaBH₄, 0.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Rationale: Portion-wise addition controls the exothermic reaction and prevents runaway side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add 1M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the solution. Caution: Hydrogen gas is evolved.

  • Extraction: Remove the methanol under reduced pressure. Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product. If necessary, purify further by flash column chromatography on silica gel.

Predicted Spectroscopic Profile

While specific experimental spectra are not widely published for this compound, its structure is unambiguous.[4] The following predicted data serves as an authoritative guide for researchers to confirm the identity of a synthesized sample.

¹H NMR (Proton NMR): (Predicted for CDCl₃, 400 MHz)

  • δ 7.10-7.20 (t, 1H): Aromatic proton at C7.

  • δ 6.70-6.80 (d, 1H): Aromatic proton at C6 or C8.

  • δ 6.65-6.75 (d, 1H): Aromatic proton at C8 or C6.

  • δ 4.80 (t, 1H): The proton on C1, adjacent to the hydroxyl group.

  • δ 3.85 (s, 3H): The three protons of the methoxy (-OCH₃) group.

  • δ 2.70-2.90 (m, 2H): The two benzylic protons at C4.

  • δ 1.80-2.10 (m, 4H): The four protons on C2 and C3.

  • δ 1.70 (br s, 1H): The hydroxyl (-OH) proton; this peak may be broad and its chemical shift is concentration-dependent.

¹³C NMR (Carbon NMR): (Predicted for CDCl₃, 100 MHz)

  • δ 158.0: Aromatic carbon C5 (attached to -OCH₃).

  • δ 140.0: Aromatic carbon C8a.

  • δ 127.0: Aromatic carbon C7.

  • δ 125.0: Aromatic carbon C4a.

  • δ 113.0: Aromatic carbon C8.

  • δ 108.0: Aromatic carbon C6.

  • δ 68.0: Aliphatic carbon C1 (attached to -OH).

  • δ 55.5: Methoxy carbon (-OCH₃).

  • δ 32.0: Aliphatic carbon C2.

  • δ 29.0: Aliphatic carbon C4.

  • δ 19.0: Aliphatic carbon C3.

IR (Infrared) Spectroscopy:

  • ~3350 cm⁻¹ (broad): O-H stretch from the alcohol group.

  • ~3050-3000 cm⁻¹: Aromatic C-H stretch.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretch.

  • ~1600, 1480 cm⁻¹: Aromatic C=C bending.

  • ~1250 cm⁻¹ (strong): Aryl-alkyl ether C-O stretch.

  • ~1050 cm⁻¹: Alcohol C-O stretch.

MS (Mass Spectrometry):

  • m/z 178: Molecular ion [M]⁺.

  • m/z 160: Loss of water [M-H₂O]⁺, a common fragmentation for alcohols.

  • m/z 149: Further fragmentation.

Analytical Characterization Workflow

A multi-step, orthogonal workflow is essential to unequivocally confirm the identity and purity of the final compound. This ensures the material is suitable for downstream applications in research and development.

G start Synthesized Crude Product ir Step 1: IR Spectroscopy Confirm Functional Groups (O-H, C-O ether) start->ir nmr Step 2: ¹H and ¹³C NMR Confirm Connectivity & Structure ir->nmr Functional groups correct? fail Repurify / Resynthesize ir->fail No ms Step 3: Mass Spectrometry Confirm Molecular Weight (178.23) nmr->ms Structure correct? nmr->fail No hplc Step 4: HPLC-UV Assess Purity (>95%?) ms->hplc MW correct? ms->fail No pass Material Passes QC hplc->pass Purity acceptable? hplc->fail No

Caption: Quality control workflow for compound validation.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound by separating it from any unreacted starting material, byproducts, or impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 40% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm. Rationale: This wavelength captures the absorbance of the substituted benzene ring.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

  • Analysis: Inject 5 µL. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

References

  • Vertex AI Search Result, based on chemical supplier data.[3]

  • Chinea K, Arrieche DA, Banerjee AK. Synthesis of 5-methoxy-1, 2, 3, 4- tetrahydro -2-naphthoic acid. MOJ Biorg Org Chem. 2017;1(5):145‒146.[11]

  • Petzer, J. P., et al. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase. PMC - PubMed Central. 2020.[10]

  • Sigma-Aldrich. Product Page for this compound.[4]

  • BOC Sciences. Product Page for 1,2,3,4-Tetrahydro-1-naphthol.[]

  • ChemicalBook. Product Page for 1,2,3,4-Tetrahydro-1-naphthol.[8]

  • Guidechem. Product Page for 1,2,3,4-Tetrahydro-1-naphthol.[7]

  • NIST Chemistry WebBook. Data for 1-Naphthalenol, 1,2,3,4-tetrahydro-.[6]

  • BLD Pharmatech. Product Page for 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.[5]

  • Benchchem. A Comparative Guide to the Reactivity of 2-Methyl-1-tetralone and its Substituted Analogs.[1]

  • ResearchGate. Pharmaceutically important 1-tetralone derivatives.[2]

Sources

The Pharmacological Landscape of 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the pharmacological profile of 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol derivatives. While direct research on this specific chemical class is emerging, this document synthesizes data from closely related 5-methoxy-tetralin and aminotetralin analogs to build a predictive pharmacological framework. We delve into the synthesis, receptor binding affinities, functional activities, and structure-activity relationships (SAR) of these compounds, with a particular focus on their interactions with serotonergic and dopaminergic receptors. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting the central nervous system. Detailed experimental protocols for key assays are provided to ensure methodological rigor and reproducibility.

Introduction: The Tetralin Scaffold as a Privileged Structure in Neuropharmacology

The 1,2,3,4-tetrahydronaphthalene (tetralin) core is a well-established "privileged scaffold" in medicinal chemistry, capable of interacting with a variety of G-protein coupled receptors (GPCRs). The conformational rigidity of the tetralin ring system, combined with the potential for diverse substitutions, allows for the fine-tuning of receptor affinity and selectivity. The introduction of a 5-methoxy group, in particular, has been shown to confer significant activity at serotonin receptors, drawing parallels to endogenous neurotransmitters and psychoactive natural products.

This guide focuses on derivatives featuring a hydroxyl group at the 1-position of the 5-methoxy-tetralin core. This structural motif presents an intriguing area for drug discovery, with the potential for unique hydrogen bonding interactions within receptor binding pockets. By examining the extensive literature on related 2-aminotetralins and other 5-methoxy-substituted compounds, we can construct a robust hypothesis regarding the pharmacological landscape of this compound derivatives.

Synthetic Strategies and Chemical Properties

The synthesis of this compound derivatives typically begins with commercially available 5-methoxy-1-tetralone or 5-methoxy-2-tetralone.[1] These starting materials can be subjected to a variety of chemical transformations to introduce the desired functional groups. For instance, the reduction of the ketone at the 1-position of 5-methoxy-1-tetralone would yield the parent this compound.

Further derivatization can be achieved through various synthetic routes, including:

  • Alkylation or Acylation of the hydroxyl group at the 1-position.

  • Introduction of substituents on the aromatic ring.

  • Modification of other positions on the saturated portion of the tetralin ring.

The lipophilicity and electronic properties of these derivatives can be modulated by the choice of substituents, which in turn will influence their pharmacokinetic and pharmacodynamic properties.

Pharmacological Characterization: A Focus on Serotonergic and Dopaminergic Systems

Based on the pharmacology of structurally related 5-methoxy-tetralin and aminotetralin analogs, the primary targets for this compound derivatives are expected to be within the serotonergic and dopaminergic systems.

Serotonin (5-HT) Receptor Interactions

The 5-methoxy group is a key pharmacophoric feature for high affinity at several serotonin receptors, most notably the 5-HT1A and 5-HT2A subtypes.

  • 5-HT1A Receptor: Derivatives of 2-aminotetralin are known to possess high affinity for the 5-HT1A receptor.[2][3][4] It is highly probable that this compound derivatives will also exhibit significant affinity for this receptor. Activation of 5-HT1A receptors is associated with anxiolytic and antidepressant effects.[5][6]

  • 5-HT2A Receptor: The 5-HT2A receptor is a primary target for classic psychedelic compounds. Many 5-methoxy-substituted tryptamines, which share electronic similarities with the 5-methoxy-tetralin scaffold, are potent 5-HT2A agonists.[7][8] The interaction with this receptor is a critical determinant of the potential for psychoactive effects.

Dopamine (D) Receptor Interactions

Certain 2-aminotetralin derivatives have been shown to act as potent dopamine D2 receptor agonists.[2][9] The substitution pattern on both the aromatic ring and the amino group plays a crucial role in determining the affinity and selectivity for dopamine receptor subtypes. It is therefore plausible that some this compound derivatives could modulate dopaminergic neurotransmission.

Receptor Binding Profile of Related Compounds

To provide a quantitative perspective, the following table summarizes the receptor binding affinities (Ki, nM) of representative 5-methoxy-substituted tryptamine and aminotetralin derivatives at key serotonin and dopamine receptors. While not direct data for the title compounds, they offer valuable insights into the expected pharmacology.

Compound/Derivative Class5-HT1A (Ki, nM)5-HT2A (Ki, nM)D2 (Ki, nM)Reference(s)
5-MeO-DMT AnalogsHigh Affinity (nanomolar)High Affinity (nanomolar)Lower Affinity[8][10]
8-OH-DPAT (Aminotetralin)High Affinity (nanomolar)Lower AffinityLower Affinity[4]
5-Hydroxy-2-(dipropylamino)tetralinLower AffinityLower AffinityHigh Affinity (nanomolar)[2]

Note: This table is illustrative and highlights the general trends observed in related compound series. The actual binding affinities of this compound derivatives will need to be determined experimentally.

Structure-Activity Relationships (SAR): Guiding Principles for Rational Drug Design

The pharmacological profile of these derivatives can be systematically modified by altering their chemical structure. Key SAR insights from related series include:

  • The 5-Methoxy Group: This group is critical for high affinity at 5-HT1A and 5-HT2A receptors. Its removal or relocation significantly alters the pharmacological profile.

  • The 1-Hydroxyl Group: The stereochemistry of the hydroxyl group at the 1-position (R vs. S) is expected to have a profound impact on receptor binding and functional activity due to specific steric and hydrogen bonding interactions within the receptor pocket.

  • Substituents on the Aromatic Ring: Addition of other substituents to the aromatic ring can modulate receptor affinity and selectivity. For example, the introduction of a fluorine atom can alter the electronic properties and metabolic stability of the molecule.[5]

  • Substituents on the Saturated Ring: Modifications to the saturated portion of the tetralin ring can influence the overall conformation of the molecule and its fit within the receptor binding site.

The following diagram illustrates the key structural components influencing the pharmacological activity of this compound derivatives.

SAR_Diagram cluster_0 This compound Core cluster_1 Key Pharmacophoric Features cluster_2 Points of Derivatization Core Tetralin Scaffold (Conformational Rigidity) Methoxy 5-Methoxy Group (Critical for 5-HT Receptor Affinity) Hydroxyl 1-Hydroxyl Group (Stereochemistry is Key) Aromatic_Subs Aromatic Ring Substituents (Modulate Selectivity) Saturated_Subs Saturated Ring Substituents (Influence Conformation)

Caption: Key structural determinants of pharmacological activity.

Experimental Protocols for Pharmacological Evaluation

To elucidate the precise pharmacological profile of novel this compound derivatives, a series of in vitro and in vivo assays are essential. The following are detailed, step-by-step methodologies for key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for specific receptors (e.g., 5-HT1A, 5-HT2A, D2).

Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand for binding to a receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain cortex for 5-HT2A receptors) or cultured cells expressing the receptor of interest in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes containing the receptors.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • A fixed concentration of radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A)

      • Increasing concentrations of the test compound.

      • Membrane preparation.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-radiolabeled ligand (e.g., serotonin).

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and add scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Membrane Preparation B Assay Setup (Radioligand, Test Compound, Membranes) A->B C Incubation to Equilibrium B->C D Filtration & Washing C->D E Scintillation Counting D->E F Data Analysis (IC50 -> Ki) E->F

Caption: Workflow for radioligand binding assay.

Functional Assays: cAMP Accumulation

Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) and potency (EC50 or IC50) of test compounds at GPCRs that couple to adenylyl cyclase.

Principle: This assay measures the ability of a compound to stimulate (for Gs-coupled receptors) or inhibit (for Gi-coupled receptors) the production of cyclic AMP (cAMP).

Methodology:

  • Cell Culture and Plating:

    • Use a cell line stably or transiently expressing the receptor of interest (e.g., HEK293 cells expressing the 5-HT1A receptor).

    • Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • For Gi-coupled receptors, add a stimulant of adenylyl cyclase (e.g., forskolin) to induce a measurable level of cAMP.

    • Add increasing concentrations of the test compound.

    • Incubate for a specified time at 37°C.

  • cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, AlphaScreen) or a reporter gene assay.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the concentration of cAMP in each well based on the standard curve.

    • Plot the cAMP concentration against the log concentration of the test compound.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) value using non-linear regression analysis.

Signaling Pathways and Potential Therapeutic Implications

The interaction of this compound derivatives with their target receptors will initiate a cascade of intracellular signaling events. For example, activation of the Gi-coupled 5-HT1A receptor typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[5]

Signaling_Pathway Ligand 5-Methoxy-1-naphthol Derivative Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor G_Protein Gi/o Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., altered gene expression, neuronal excitability) PKA->Cellular_Response Phosphorylation Events

Caption: Simplified 5-HT1A receptor signaling cascade.

The specific pharmacological profile of a given derivative will determine its potential therapeutic applications. For instance:

  • Selective 5-HT1A agonists could be developed as anxiolytics or antidepressants with a potentially faster onset of action and fewer side effects than current treatments.[5][6]

  • Compounds with a mixed 5-HT1A/5-HT2A profile might have applications in the treatment of mood disorders, leveraging the potential therapeutic benefits of both receptor subtypes.[7][8]

  • Dopamine receptor agonists derived from this scaffold could be explored for the treatment of Parkinson's disease or other dopamine-deficient conditions.[9]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. By leveraging the extensive knowledge base of related 5-methoxy-tetralin and aminotetralin derivatives, researchers can employ a rational, structure-based approach to drug design. The key to unlocking the therapeutic potential of this chemical class will be a thorough and systematic pharmacological characterization of novel analogs, with a focus on elucidating their receptor selectivity, functional activity, and downstream signaling effects. Future research should prioritize the synthesis and evaluation of a diverse library of these derivatives to fully map out the structure-activity landscape and identify lead candidates for further preclinical and clinical development.

References

  • Erkizia-Santamaría, I., Alles-Pascual, R., Horrillo, I., Meana, J. J., & Ortega, J. E. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties.
  • Glatfelter, G. C., Pottie, E., Partilla, J. S., Sherwood, A. M., Kaylo, K., Pham, D. N., ... & Baumann, M. H. (2022). Receptor binding profiles and behavioral pharmacology of ring-substituted N, N-diallyltryptamine analogs. Drug and Alcohol Dependence, 231, 109242.
  • Warren, A. L., Lankri, D., Cunningham, M. J., Serrano, I. C., Parise, L. F., Kruegel, A. C., ... & Wacker, D. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines.
  • Warren, A. L., Lankri, D., Cunningham, M. J., Serrano, I. C., Parise, L. F., Kruegel, A. C., ... & Wacker, D. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines.
  • Glatfelter, G. C., Pottie, E., Partilla, J. S., Sherwood, A. M., Kaylo, K., Pham, D. N., ... & Baumann, M. H. (2024). Serotonin 1A Receptors Modulate Serotonin 2A Receptor-Mediated Behavioral Effects of 5-Methoxy-N, N-dimethyltryptamine Analogs in Mice. ACS Chemical Neuroscience.
  • Lin, C. H., Haadsma-Svensson, S. R., Phillips, G., Lahti, R. A., McCall, R. B., Piercey, M. F., ... & Smith, M. W. (1994). Centrally acting serotonergic and dopaminergic agents. 2. Synthesis and structure-activity relationships of 2, 3, 3a, 4, 9, 9a-hexahydro-1H-benz [f] indole derivatives. Journal of medicinal chemistry, 37(10), 1543-1553.
  • Mondal, M. A. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4-Tetrahydro-2-Naphthoic Acid. ChemInform, 48(39).
  • Mottola, D. M., Brewster, W. K., Cook, L. L., Nichols, D. E., & Mailman, R. B. (1992). Synthesis and pharmacological evaluation of substituted naphth [1, 2, 3-de] isoquinolines (dinapsoline analogues) as D1 and D2 dopamine receptor ligands. Journal of medicinal chemistry, 35(24), 4542-4548.
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Potential mechanism of action for 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Mechanism of Action for 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol

Authored by: Gemini, Senior Application Scientist

Abstract: this compound is a synthetic organic compound whose biological activity and mechanism of action are not yet extensively characterized in public literature. However, its chemical architecture, featuring a tetralin core, a methoxy group, and a hydroxyl substituent, provides a strong basis for formulating well-grounded hypotheses regarding its pharmacological targets. The tetralin scaffold is a privileged structure in medicinal chemistry, known to interact with several key G-protein coupled receptors (GPCRs) within the central nervous system. This guide synthesizes information from structurally related compounds to propose three primary potential mechanisms of action for this compound: modulation of serotonergic, dopaminergic, and adrenergic systems. For each hypothesis, we present the scientific rationale, a putative signaling pathway, and a rigorous, multi-stage experimental workflow designed to validate or refute the proposed mechanism. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacology of this and related novel chemical entities.

Introduction and Structural Rationale

This compound belongs to the tetralin class of compounds, which are derivatives of tetrahydronaphthalene. The core structure is a common pharmacophore found in a variety of centrally acting agents. The specific substitutions on this molecule—a hydroxyl group at the 1-position and a methoxy group at the 5-position—are critical determinants of its potential biological activity.

  • The Tetralin Scaffold: This rigid, bicyclic system provides a defined three-dimensional structure that can fit into the binding pockets of various receptors. Derivatives of 2-aminotetralin, for example, are well-documented ligands for monoamine neurotransmitter receptors.[1][2][3]

  • The 5-Methoxy Group: The methoxy group is a key feature in many psychoactive compounds, including 5-methoxytryptamines, which are known agonists at serotonin receptors.[4] Its position on the aromatic ring can significantly influence receptor affinity and selectivity.

  • The 1-Hydroxyl Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating key interactions within a receptor's binding site.

Given the absence of direct pharmacological data for this compound, this guide employs a hypothesis-driven approach based on these structural features and established structure-activity relationships (SAR) of analogous compounds. We will explore three plausible mechanistic pathways.

Hypothesis I: Modulation of Serotonergic Systems

Scientific Rationale

The structural resemblance to 5-methoxylated tryptamines and the known affinity of many tetralin-based compounds for serotonin (5-HT) receptors make the serotonergic system a primary hypothetical target.[5][6] Specifically, the 5-HT1A and 5-HT2A receptors are compelling candidates. 5-HT1A receptor agonists often exhibit anxiolytic and antidepressant properties, while 5-HT2A receptor activation is associated with psychedelic effects and modulation of cognition.[6] The 5-methoxy group, in particular, is a known determinant for high affinity at these receptors.[4]

Proposed Signaling Pathway: 5-HT1A Receptor Agonism

We hypothesize that this compound may act as an agonist at the 5-HT1A receptor. Upon binding, it would activate the associated inhibitory G-protein (Gi/o), leading to the inhibition of adenylyl cyclase. This reduces intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently decreases the activity of Protein Kinase A (PKA). This cascade results in the modulation of downstream gene expression and neuronal excitability.

Serotonergic Pathway Hypothesis 5-HT1A_Receptor 5-HT1A Receptor Gi_protein Gi/o Protein 5-HT1A_Receptor->Gi_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Inhibition leads to ↓ cAMP Gi_protein->AC Inhibits Ligand 5-Methoxy-1,2,3,4- tetrahydro-1-naphthol Ligand->5-HT1A_Receptor ATP ATP PKA_active Protein Kinase A (Active) cAMP->PKA_active Reduced activation PKA Protein Kinase A (Inactive) Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA_active->Response

Fig 1. Proposed 5-HT1A Receptor Agonist Signaling Pathway.
Experimental Validation Workflow

A tiered approach is essential for systematically evaluating this hypothesis.

Serotonergic Validation Workflow Start Hypothesis: Serotonergic Activity Tier1 Tier 1: Primary Screening Receptor Binding Assays Start->Tier1 Tier2 Tier 2: Functional Characterization Cell-Based Functional Assays Tier1->Tier2 If significant binding (e.g., Ki < 1µM) Tier3 Tier 3: Subtype Selectivity & MoA Advanced Functional Assays Tier2->Tier3 If functional activity (agonist or antagonist) End Conclusion: Serotonergic Mechanism Profile Tier3->End

Fig 2. Tiered Experimental Workflow for Serotonergic Hypothesis.

Tier 1: Receptor Binding Assays

  • Objective: To determine the binding affinity (Ki) of this compound for a panel of serotonin receptors (5-HT1A, 1B, 2A, 2C, etc.).

  • Methodology: Radioligand Competition Binding Assay. [7][8]

    • Receptor Source: Commercially available cell membranes from CHO or HEK293 cells stably expressing the human recombinant 5-HT receptor subtype of interest.

    • Radioligand: A well-characterized, high-affinity radiolabeled antagonist or agonist for the specific receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).[8]

    • Protocol:

      • Prepare serial dilutions of the test compound (this compound).

      • In a 96-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

      • Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

      • After incubation to equilibrium, rapidly filter the mixture through glass fiber filters (e.g., GF/B) using a cell harvester to separate bound from free radioligand.[8]

      • Wash the filters to remove unbound radioactivity.

      • Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Tier 2: Cell-Based Functional Assays

  • Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the receptors for which it shows significant binding affinity.

  • Methodology: cAMP Measurement Assay (for Gi/o-coupled receptors like 5-HT1A).

    • Cell Line: A stable cell line expressing the 5-HT1A receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a biosensor.[9]

    • Protocol (Agonist Mode):

      • Plate the cells in a 96-well plate.

      • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

      • Add varying concentrations of the test compound.

      • Stimulate adenylyl cyclase with a submaximal concentration of Forskolin.

      • Incubate and then lyse the cells.

      • Measure the resulting signal (e.g., luminescence for luciferase, fluorescence for biosensors). A decrease in signal indicates Gi-mediated inhibition of adenylyl cyclase.

    • Protocol (Antagonist Mode):

      • Pre-incubate the cells with varying concentrations of the test compound.

      • Add a known 5-HT1A agonist (e.g., 8-OH-DPAT) at its EC50 concentration.

      • Follow steps 4-6 from the agonist protocol. A reversal of the agonist-induced signal inhibition indicates antagonist activity.

    • Data Analysis: Plot the response against the log concentration of the test compound to determine EC50 (agonist) or IC50 (antagonist) values.

Hypothesis II: Modulation of Dopaminergic Systems

Scientific Rationale

The tetralin core is a well-established scaffold for dopamine receptor ligands. Specifically, hydroxylated aminotetralin derivatives show high affinity and selectivity for D2-like (D2, D3, D4) receptors.[1] For instance, 5-OH-DPAT is a potent D3-preferring agonist.[1] While our compound lacks the amine group, the core structure with the 5-methoxy substituent (a bioisostere of the 5-hydroxyl group after O-demethylation in vivo) suggests a potential interaction with dopamine receptors.

Proposed Signaling Pathway: D2/D3 Receptor Modulation

Similar to the 5-HT1A receptor, D2 and D3 receptors are coupled to Gi/o proteins.[10] Therefore, agonist activity would follow the same intracellular cascade: inhibition of adenylyl cyclase, decreased cAMP, and reduced PKA activity. Antagonist activity would block the effects of endogenous dopamine.

Structurally Related Dopamine Ligands Receptor Affinity (Ki, nM)
7-OH-DPATD3: 2.90, D2: 6.6
5-OH-PIPATD3: 0.99, D2: 327
(+)AJ-76 (aminotetralin derivative)D3 preference over D2
(+)UH 232 (aminotetralin derivative)D3 preference over D2

Table 1: Dopamine receptor affinities for selected tetralin-based compounds. Data compiled from multiple sources.[1][11]

Experimental Validation Workflow

The validation workflow mirrors that for the serotonergic hypothesis, substituting dopamine-specific reagents.

Tier 1: Receptor Binding Assays

  • Objective: Determine binding affinity for dopamine receptor subtypes (D1, D2, D3, D4, D5).

  • Methodology: Radioligand competition binding assays.

  • Reagents:

    • Receptor Source: Membranes from cells expressing individual human dopamine receptor subtypes.

    • Radioligands: [³H]SCH23390 for D1-like receptors, [³H]Spiperone or [³H]Raclopride for D2-like receptors.[10][12]

Tier 2: Cell-Based Functional Assays

  • Objective: Characterize the functional activity at dopamine receptors.

  • Methodology: cAMP measurement assays for D2-like (Gi/o-coupled) receptors.[10][13][14] For D1-like (Gs-coupled) receptors, an increase in cAMP would be measured.[15][16]

  • Reagents:

    • Cell Lines: Stable cell lines expressing the dopamine receptor of interest.

    • Control Agonists/Antagonists: Quinpirole (D2/D3 agonist), Haloperidol (D2 antagonist), SKF38393 (D1 agonist).

Hypothesis III: Modulation of Adrenergic Systems

Scientific Rationale

Studies on 2-aminotetralins have demonstrated that substitution at the 5- and 8-positions of the aromatic ring is optimal for potent alpha-1 (α1) adrenergic agonism.[2][3] this compound contains the critical 5-methoxy group. α1-adrenergic receptors are coupled to Gq/11 proteins and play a crucial role in regulating smooth muscle contraction and other physiological processes.

Proposed Signaling Pathway: α1-Adrenergic Receptor Agonism

Activation of α1-adrenergic receptors stimulates the Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to a cascade of phosphorylation events and a physiological response.[17]

Adrenergic Pathway Hypothesis Alpha1_Receptor α1-Adrenergic Receptor Gq_protein Gq/11 Protein Alpha1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 Gq_protein->PLC Activates IP3 IP3 PIP2->IP3 Cleaves DAG DAG PIP2->DAG Cleaves Ligand 5-Methoxy-1,2,3,4- tetrahydro-1-naphthol Ligand->Alpha1_Receptor ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Ca²⁺ Ca2->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Phosphorylates substrates

Fig 3. Proposed α1-Adrenergic Receptor Agonist Signaling Pathway.
Experimental Validation Workflow

Tier 1: Receptor Binding Assays

  • Objective: Determine binding affinity for adrenergic receptor subtypes (α1A, α1B, α1D, α2A, β1, β2, etc.).

  • Methodology: Radioligand competition binding assays.

  • Reagents:

    • Radioligand: [³H]Prazosin for α1 receptors.

Tier 2: Cell-Based Functional Assays

  • Objective: Characterize functional activity at α1 receptors.

  • Methodology: Intracellular Calcium Mobilization Assay. [18]

    • Cell Line: A cell line (e.g., HEK293) stably expressing the α1 receptor subtype of interest.

    • Protocol:

      • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

      • Measure baseline fluorescence using a fluorescence plate reader.

      • Add varying concentrations of the test compound and monitor the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium.

    • Data Analysis: Plot the peak fluorescence response against the log concentration of the compound to determine the EC50.

Computational Approaches for Target Prediction

To complement and prioritize these experimental workflows, in silico methods can provide valuable insights.[19][20][21][22]

  • Structural Similarity Searching: Using the structure of this compound as a query against databases like ChEMBL can identify known compounds with similar structures and their associated biological targets.

  • Pharmacophore Modeling: A 3D pharmacophore model can be built based on the key chemical features of the compound. This model can then be used to screen libraries of known drug targets to identify proteins with complementary binding pockets.

Summary and Future Directions

The pharmacological profile of this compound remains to be elucidated. Based on robust structure-activity relationship data from analogous compounds, we have proposed three high-priority, plausible mechanisms of action: modulation of serotonergic, dopaminergic, and adrenergic receptors. The integrated, tiered experimental workflow detailed in this guide—beginning with broad radioligand binding screens and progressing to specific cell-based functional assays—provides a self-validating system for systematically testing these hypotheses.

The initial binding and functional data will be crucial in directing further investigation. Should the compound show high affinity and functional potency at a specific receptor, subsequent studies should focus on subtype selectivity, in vivo efficacy in relevant animal models, and pharmacokinetic profiling to fully characterize its potential as a research tool or therapeutic lead.

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5-Methoxy-1,2,3,4-tetrahydro-1-naphthol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol as a Pharmaceutical Intermediate

Introduction: The Strategic Importance of a Chiral Building Block

In the landscape of medicinal chemistry, the efficiency and elegance of a synthetic route often depend on the strategic selection of key intermediates. This compound is one such pivotal molecule. As a chiral alcohol, it serves as a versatile building block, primarily recognized for its role in the synthesis of pharmaceuticals and agrochemicals.[1] Its tetralin core, a bicyclic structure combining an aromatic and a cycloalkane ring, is a privileged scaffold found in numerous biologically active compounds. This guide provides a detailed exploration of this compound, from its fundamental properties and synthesis to its critical applications as a precursor for complex pharmaceutical agents, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective use in synthesis. The key characteristics of this compound are summarized below.

PropertyValueReference
Chemical Formula C₁₁H₁₄O₂[2]
Molecular Weight 178.23 g/mol N/A
CAS Number 61982-91-0[2]
Appearance Solid[3]
Melting Point 87-91 °C[3]
Boiling Point 160-162 °C at 7 mmHg[3]
Solubility Soluble in organic solvents such as ethanol, methanol, and dichloromethane.N/A

Synthesis: From Ketone to Chiral Alcohol

The most common and direct route to this compound is the reduction of its corresponding ketone, 5-methoxy-1-tetralone.[3][4][5] This transformation is a cornerstone of stereoselective synthesis, as the choice of reducing agent and conditions can influence the chirality of the resulting alcohol, a critical factor in determining the biological activity of the final drug product.

Experimental Protocol: Reduction of 5-Methoxy-1-tetralone

This protocol describes a standard laboratory-scale synthesis using sodium borohydride, a mild and selective reducing agent.

Objective: To synthesize this compound from 5-methoxy-1-tetralone.

Materials:

  • 5-methoxy-1-tetralone

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water (H₂O)

  • Hydrochloric acid (1M HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer, round-bottom flask, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g of 5-methoxy-1-tetralone in 100 mL of methanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C.

  • Reduction: Slowly add 1.5 g of sodium borohydride to the solution in small portions over 30 minutes. The slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of 1M HCl to neutralize the excess NaBH₄. Continue stirring for 15 minutes.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product three times with 50 mL portions of ethyl acetate.

  • Washing: Combine the organic layers and wash with 50 mL of deionized water, followed by 50 mL of brine to remove residual impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography to achieve high purity.

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification A 1. Dissolve 5-methoxy-1-tetralone in Methanol B 2. Cool to 0-5°C in Ice Bath A->B C 3. Add Sodium Borohydride (NaBH₄) (Portion-wise) B->C D 4. Stir for 2 hours (Monitor by TLC) C->D E 5. Quench with 1M HCl D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash, Dry, and Concentrate F->G H 8. Purify (Recrystallization) G->H I Final Product: This compound

Caption: Synthetic workflow for the reduction of 5-methoxy-1-tetralone.

Core Application: A Gateway to Bioactive Molecules

The true value of this compound lies in its role as a versatile intermediate. Its hydroxyl and methoxy groups, along with the tetralin scaffold, provide multiple reaction sites for building molecular complexity.

Precursor to Aminotetralins and Other Key Intermediates

This compound is a direct precursor to a class of molecules known as aminotetralins. For instance, various N-substituted 2-aminotetralins, which exhibit significant central dopaminergic effects, can be synthesized from this scaffold.[6] The synthesis often involves converting the hydroxyl group into a leaving group, followed by nucleophilic substitution with an amine.

Furthermore, the parent ketone, 5-methoxy-1-tetralone, is a well-established starting material for a range of natural products and complex pharmaceuticals. It has been instrumental in the synthesis of diterpenes, sesquiterpenes, and potential anticancer agents.[7] For example, the related compound 5-methoxy-2-tetralone is a crucial intermediate in the synthesis of Rotigotine, a non-ergot dopamine agonist used in a transdermal patch to treat Parkinson's disease.[8][9] This underscores the pharmaceutical importance of the methoxy-tetralone framework, which originates from intermediates like this compound.

PharmaceuticalPathway cluster_derivatives Bioactive Derivatives Start 5-Methoxy-1-tetralone Intermediate 5-Methoxy-1,2,3,4- tetrahydro-1-naphthol Start->Intermediate Reduction (e.g., NaBH₄) Product2 Diterpenes & Sesquiterpenes Start->Product2 Multi-step Synthesis Product3 Anticancer Precursors (e.g., for 11-deoxydaunomycinone) Start->Product3 Multi-step Synthesis Product1 2-Aminotetralin Analogues (Dopaminergic Agents) Intermediate->Product1 Amination Routes

Caption: Synthetic utility of the 5-methoxy-tetralone/tetrahydronaphthol scaffold.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of any pharmaceutical intermediate is non-negotiable. A suite of analytical techniques is employed for the comprehensive characterization of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds, GC-MS confirms the molecular weight and provides a fragmentation pattern that serves as a structural fingerprint.[10]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise molecular structure, confirming the connectivity of atoms and the chemical environment of each proton and carbon.

  • Infrared (IR) Spectroscopy: IR analysis identifies the functional groups present in the molecule, such as the characteristic broad absorption of the hydroxyl (-OH) group and the C-O stretches of the ether and alcohol.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for determining the purity of the compound and quantifying any impurities.

Protocol: Purity Analysis by Reverse-Phase HPLC

Objective: To determine the purity of a this compound sample.

Instrumentation & Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for sample preparation)

  • Volumetric flasks, filters.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 60% Acetonitrile and 40% Water. Degas the solution before use.

  • Standard Preparation: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in methanol in a 10 mL volumetric flask to create a 1 mg/mL solution.

  • Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detector Wavelength: 275 nm

  • Analysis: Inject the standard solution to establish the retention time and peak area. Subsequently, inject the sample solution.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks detected in the chromatogram (Area Percent method).

ParameterSpecification
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Temperature 25 °C
Injection Volume 10 µL

Safety, Handling, and Storage

Adherence to proper safety protocols is critical when working with any chemical intermediate.

  • Hazard Identification: This compound is known to cause skin, eye, and respiratory tract irritation.[11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[3][11]

  • Handling: Use the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][13] Avoid dust generation and accumulation.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and sources of ignition.[11][13][14]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[11][13]

    • Skin: Wash off with soap and plenty of water.[11] Remove contaminated clothing.[13]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[11][13]

Conclusion

This compound is more than just a chemical compound; it is a strategic asset in pharmaceutical development. Its defined structure and reactive functional groups provide a reliable starting point for constructing complex, high-value molecules, particularly those targeting the central nervous system.[6] By understanding its synthesis, properties, and analytical profile, researchers can confidently integrate this intermediate into their synthetic pathways, accelerating the discovery and development of novel therapeutics.

References

  • Safety Data Sheet for this compound. (2017). Sigma-Aldrich.
  • Safety Data Sheet for 1-Naphthol. (2024). Sigma-Aldrich.
  • Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. (2017). ResearchGate. [Link]

  • Use of 5-Methoxy, 6-Methoxy and 7-Methoxy-α-tetralones in the Synthesis of Diterpenes, Sesquiterpenes and Other Natural Products. (N.A.). ResearchGate. [Link]

  • Synthesis method of 5-methoxy-2-tetralone. (N.A.). Eureka | Patsnap. [Link]

  • Material Safety Data Sheet - 1,2,3,4-Tetrahydro-1-naphthol, 85+%. (N.A.). Cole-Parmer. [Link]

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An In-depth Technical Guide to the Potential Therapeutic Uses of Tetralin and Naphthol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the therapeutic potential of tetralin and naphthol derivatives, focusing on their applications in oncology, neurodegenerative diseases, and infectious diseases. It delves into the mechanisms of action, highlights key derivatives, and presents detailed experimental protocols for their evaluation.

Introduction to Tetralin and Naphthol Scaffolds

Tetralin, or 1,2,3,4-tetrahydronaphthalene, is a bicyclic hydrocarbon derived from the partial hydrogenation of naphthalene.[1] This structural motif is present in a variety of biologically active compounds.[2] The tetralin ring is a key component of several clinically significant drugs, including the antidepressant sertraline and anthracycline antibiotics used in cancer chemotherapy.[3] Similarly, naphthol, a hydroxylated derivative of naphthalene, serves as a crucial intermediate in the synthesis of numerous dyes, antioxidants, and pharmaceuticals.[4][5] The inherent bioactivity of these scaffolds has spurred extensive research into their derivatives for a wide range of therapeutic applications.[2][6]

Pharmacological Significance and Mechanism of Action

The therapeutic potential of tetralin and naphthol derivatives stems from their diverse pharmacological activities. These compounds have demonstrated anticancer, antifungal, anti-Parkinsonian, and anti-inflammatory properties.[3] In oncology, tetralin-containing compounds like anthracyclines are known to intercalate with DNA, a mechanism central to their chemotherapeutic effect.[7] Naphthoquinone derivatives, a class of compounds derived from naphthol, exhibit anticancer activity by inducing apoptosis, disrupting the cellular redox balance, and inhibiting key enzymes involved in tumor cell proliferation.[6]

In the context of neurodegenerative diseases, derivatives of both scaffolds have shown promise. Tetralin derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[7] Naphthol derivatives have also been explored as AChE inhibitors and antioxidants, offering a multi-pronged approach to tackling the complex pathology of neurodegenerative disorders.[8] Furthermore, certain naphthalene derivatives have demonstrated anti-amyloidogenic activity, suggesting their potential in preventing the aggregation of β-amyloid peptides associated with Alzheimer's disease.[9]

The antimicrobial properties of these derivatives are also noteworthy. Naphthalene derivatives have been identified as potent agents against a wide range of human pathogens.[10] The versatility of these chemical structures allows for the development of compounds with significant therapeutic value and minimal toxicity.[10]

Therapeutic Applications in Oncology

The tetralin and naphthol cores are integral to several established and emerging anticancer agents. Their mechanisms of action are diverse, ranging from direct DNA interaction to the inhibition of crucial cellular signaling pathways.

Mechanism of Action
  • DNA Intercalation and Topoisomerase Inhibition : The tetralin ring is a structural feature of anthracycline antibiotics such as doxorubicin and daunorubicin.[7] These compounds exert their cytotoxic effects by intercalating into DNA, thereby inhibiting topoisomerase II and disrupting DNA replication and repair in cancer cells.[7]

  • Enzyme Inhibition : Naphthoquinone derivatives, such as juglone, have been shown to be potent inhibitors of protein disulfide isomerase (PDI), an enzyme crucial for protein folding in tumor cells.[6] Inhibition of PDI leads to cellular stress and apoptosis.

  • Signaling Pathway Modulation : Recent studies on novel naphthoquinone-naphthol derivatives have revealed their ability to downregulate the EGFR/PI3K/Akt signaling pathway.[11] This pathway is frequently hyperactivated in various cancers, promoting cell proliferation and survival. By inhibiting this pathway, these derivatives can induce apoptosis in cancer cells.[11]

Key Derivatives and Their Efficacy

Several derivatives have shown significant promise in preclinical and clinical studies:

  • Anthracyclines (e.g., Doxorubicin) : Clinically used anticancer drugs containing the tetralin moiety.[12]

  • Napabucasin (BBI-608) : A naphthoquinone derivative that has reached Phase III clinical trials for metastatic colorectal carcinoma.[11]

  • Sepantronium bromide (YM-155) : Another naphthoquinone derivative that has been evaluated in Phase II clinical trials for lymphoma.[11]

  • Compound 13 (a novel naphthoquinone-naphthol derivative) : Demonstrated potent inhibitory effects on HCT116, PC9, and A549 cancer cell lines, with IC50 values in the low micromolar to nanomolar range.[11]

Experimental Protocols for Evaluation

Cell Viability Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell viability and proliferation.

Protocol:

  • Seed cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., a tetralin or naphthol derivative) for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins in a sample to understand the mechanism of action.

Protocol:

  • Treat cancer cells with the test compound at a specific concentration for a designated time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., EGFR, Akt, cleaved caspase-3, Bcl-2) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Summary Table
DerivativeCancer Cell LineIC50 Value (µM)Mechanism of ActionReference
Compound 13HCT1161.18Downregulation of EGFR/PI3K/Akt pathway, induction of apoptosis[11]
Compound 13PC90.57Downregulation of EGFR/PI3K/Akt pathway, induction of apoptosis[11]
Compound 13A5492.25Downregulation of EGFR/PI3K/Akt pathway, induction of apoptosis[11]
Juglone derivative 63aRPMI82260.57PDI inhibition[6]
Chalcone derivative 3aHela3.5 µg/mLNot specified[13]
Chalcone derivative 3aMCF74.5 µg/mLNot specified[13]
Workflow and Pathway Diagrams

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of Tetralin/Naphthol Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cancer Cell Culture characterization->cell_culture mtt_assay MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay western_blot Western Blot for Mechanism of Action mtt_assay->western_blot animal_model Xenograft Animal Model western_blot->animal_model efficacy_study Tumor Growth Inhibition animal_model->efficacy_study

Caption: Experimental workflow for evaluating anticancer potential.

egfr_pathway EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation Akt->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Compound13 Naphthoquinone-Naphthol Derivative (Compound 13) Compound13->EGFR

Caption: Inhibition of the EGFR/PI3K/Akt signaling pathway.

Applications in Neurodegenerative Diseases

The multifaceted nature of neurodegenerative diseases necessitates the development of multifunctional drugs. Tetralin and naphthol derivatives, with their potential to target multiple pathways, are promising candidates in this area.

Mechanism of Action
  • Cholinesterase Inhibition : A key strategy in the management of Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine.[2] Several tetralin and naphthol derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine.[7][8]

  • Anti-Amyloidogenic Activity : The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease.[9] Certain naphthalene derivatives have been found to inhibit the aggregation of Aβ1-42 peptides and can disaggregate pre-formed fibrils.[9][14]

  • Antioxidant and Anti-inflammatory Effects : Oxidative stress and neuroinflammation are common features of neurodegenerative diseases.[15] Many natural products, including those with phenolic structures like naphthol, possess antioxidant properties that can neutralize reactive oxygen species and reduce inflammation.[8][15]

Key Derivatives and Their Efficacy
  • Compound 3f (a tetralone derivative) : Exhibited potent inhibition of both AChE (IC50 = 0.045 µM) and MAO-B (IC50 = 0.88 µM), and was able to disassemble Aβ fibrils.[14]

  • Naphtha[1,2-d]thiazol-2-amine : Showed neuroprotective effects in an animal model of Parkinson's disease by reducing oxidative stress.[16]

  • 1-Naphthol Derivatives : A series of these compounds were found to be effective inhibitors of AChE with Ki values in the nanomolar range.[8]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a widely used method for screening AChE inhibitors.

Protocol:

  • Prepare a solution of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Add the test compound at various concentrations to a 96-well plate.

  • Add the AChE enzyme and incubate for a short period.

  • Initiate the reaction by adding ATCI and DTNB.

  • Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the percentage of enzyme inhibition and determine the IC50 value.

Thioflavin T (ThT) Assay for Aβ Aggregation

This assay is used to monitor the formation of amyloid fibrils.

Protocol:

  • Prepare a solution of Aβ1-42 peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Add the test compound at various concentrations.

  • Incubate the mixture at 37°C with agitation to promote fibril formation.

  • At different time points, take aliquots of the mixture and add Thioflavin T solution.

  • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm). An increase in fluorescence indicates fibril formation.

  • Determine the ability of the compound to inhibit or disaggregate Aβ fibrils.

Data Summary Table
DerivativeTargetIC50/Ki ValueActivityReference
Compound 3fAChE0.045 µM (IC50)Potent Inhibition[14]
Compound 3fMAO-B0.88 µM (IC50)Potent Inhibition[14]
1-Naphthol DerivativesAChE0.096 - 0.177 µM (Ki)Effective Inhibition[8]
Thiazoline-Tetralin 4hAChE49.92% inhibition at 80 µg/mLModerate Inhibition[7]
Workflow and Pathway Diagrams

neuro_workflow cluster_synthesis Compound Design & Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation synthesis Synthesis of Novel Derivatives ache_assay AChE Inhibition Assay synthesis->ache_assay abeta_assay Aβ Aggregation Assay ache_assay->abeta_assay antioxidant_assay Antioxidant Assays abeta_assay->antioxidant_assay animal_model Animal Model of AD/PD antioxidant_assay->animal_model behavioral_tests Cognitive & Motor Tests animal_model->behavioral_tests

Caption: Workflow for evaluating neuroprotective agents.

ad_pathology Abeta Aβ Aggregation NeuronalDeath Neuronal Death Abeta->NeuronalDeath ACh Low Acetylcholine ACh->NeuronalDeath OxidativeStress Oxidative Stress OxidativeStress->NeuronalDeath Derivative Multifunctional Derivative Derivative->Abeta Derivative->ACh AChE Inhibition Derivative->OxidativeStress Antioxidant

Caption: Multi-target approach for Alzheimer's disease.

Antimicrobial and Antiviral Applications

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Naphthalene and its derivatives have long been recognized for their antimicrobial properties.

Mechanism of Action

The precise mechanisms of antimicrobial action for many tetralin and naphthol derivatives are still under investigation. However, it is believed that their lipophilic nature allows them to disrupt microbial cell membranes. Additionally, some naphthoquinones can generate reactive oxygen species, leading to oxidative stress and cell death in microbes.

Key Derivatives and Their Efficacy
  • β-naphthol : A common dye that also possesses good antimicrobial properties.[17]

  • Furonaphthoquinones : Isolated from Amycolatopsis sp., these compounds have shown significant inhibitory potential against S. aureus and P. aeruginosa with MIC values below 12.5 µg/mL.[6]

  • Nafcillin, Naftifine, Tolnaftate, Terbinafine : Clinically used drugs containing a naphthalene core structure for treating microbial infections.[10]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare a twofold serial dilution of the test compound in a suitable broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli).

  • Include positive (microorganism with no drug) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Summary Table
DerivativeMicroorganismMIC Value (µg/mL)Reference
Furonaphthoquinones (83-85)S. aureus NBRC 13276< 12.5[6]
Furonaphthoquinones (83-85)P. aeruginosa ATCC 15442< 12.5[6]

Future Directions and Conclusion

Tetralin and naphthol derivatives represent a versatile class of compounds with significant therapeutic potential across a spectrum of diseases. The existing body of research provides a strong foundation for the future development of novel drugs based on these scaffolds.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies : To optimize the potency and selectivity of these derivatives for their respective targets.

  • Mechanism of Action Elucidation : Deeper investigation into the molecular mechanisms will facilitate rational drug design.

  • Pharmacokinetic and Toxicological Profiling : Thorough evaluation of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is crucial for clinical translation.

  • Combination Therapies : Exploring the synergistic effects of these derivatives with existing drugs could lead to more effective treatment regimens.

References

  • Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. (2025). ResearchGate. [Link]

  • New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. (2011). MDPI. [Link]

  • A new naphthalene derivative with anti-amyloidogenic activity as potential therapeutic agent for Alzheimer's disease. (2020). PubMed. [Link]

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  • Neuroprotective Effect of naphtha[1,2-d]thiazol-2-amine in an Animal Model of Parkinson's Disease. (n.d.). PubMed. [Link]

  • Tetralin including anticancer drugs. (n.d.). ResearchGate. [Link]

  • New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. (2011). MDPI. [Link]

  • Tetralin. (n.d.). Wikipedia. [Link]

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  • Tetralin – Knowledge and References. (n.d.). Taylor & Francis. [Link]

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  • New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. (2025). ResearchGate. [Link]

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The Evolving Landscape of 5-Methoxytetralone Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-methoxytetralone scaffold has emerged as a cornerstone in modern medicinal chemistry and synthetic organic chemistry. Its unique structural features provide a versatile platform for the development of a diverse array of bioactive compounds. This in-depth technical guide offers a comprehensive literature review of 5-methoxytetralone derivatives, tailored for researchers, scientists, and drug development professionals. We will navigate through the synthetic intricacies, spectroscopic characterization, and burgeoning applications of these compounds, with a particular focus on their roles as anti-inflammatory agents and modulators of the central nervous system. This guide is designed to not only present established protocols but also to provide insights into the causality behind experimental choices, thereby empowering researchers to innovate within this promising chemical space.

Introduction: The Significance of the 5-Methoxytetralone Core

5-Methoxytetralone, a bicyclic aromatic ketone, serves as a pivotal intermediate in the synthesis of a multitude of complex molecules, including natural products and pharmaceuticals.[1] Its rigid framework, combined with the electronic influence of the methoxy group, provides a unique starting point for structural modifications that can profoundly impact biological activity. The true value of this scaffold lies in its synthetic accessibility and the diverse pharmacological profiles exhibited by its derivatives. From potent anti-inflammatory agents to selective neurotransmitter receptor modulators, 5-methoxytetralone derivatives are at the forefront of research in various therapeutic areas. This guide will provide a holistic overview of the current state of research, highlighting key advancements and future directions.

Synthetic Strategies: Accessing the 5-Methoxytetralone Scaffold and its Analogs

The synthesis of 5-methoxytetralone and its derivatives can be achieved through several strategic routes. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Approaches to 5-Methoxytetralone

One of the most common methods for synthesizing 5-methoxytetralone involves the intramolecular Friedel-Crafts acylation of γ-(m-methoxyphenyl)butyric acid. This acid-catalyzed cyclization provides a direct route to the tetralone core.

A notable alternative is the Birch reduction of 1,6-dimethoxynaphthalene, followed by hydrolysis. This method is particularly useful for large-scale production due to the relatively low cost of the starting material.[2]

Synthesis of Substituted Derivatives: A Step-by-Step Protocol

The true versatility of the 5-methoxytetralone scaffold is realized through the synthesis of its substituted derivatives. The following protocol outlines a general procedure for the synthesis of an 8-substituted-5-methoxytetralone, a common structural motif in bioactive derivatives.[3]

Experimental Protocol: Synthesis of 8-Methoxy-1-tetralone from 5-Methoxy-1-tetralone [3]

  • Benzoylation of 1-hydroxy-5-methoxytetralin: To a solution of 1-hydroxy-5-methoxytetralin in pyridine, add benzoyl chloride and stir at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to yield 1-benzoyloxy-5-methoxytetralin.

  • Oxidation: The benzoylated intermediate is then oxidized using a suitable oxidizing agent, such as chromium trioxide in acetic acid, to introduce a carbonyl group at the 4-position, yielding 1-benzoyloxy-4-oxo-5-methoxytetralin.

  • Alkaline Hydrolysis: The benzoyl protecting group is removed by alkaline hydrolysis with aqueous potassium carbonate to afford 4-hydroxy-8-methoxy-1-tetralone.

  • Tosylation and Reduction: The resulting hydroxytetralone is treated with p-toluenesulfonyl chloride to form the corresponding tosylate. Subsequent reduction with sodium iodide and zinc dust in dimethoxyethane yields the target 8-methoxy-1-tetralone.

This multi-step synthesis highlights the chemical manipulations possible on the tetralone core, allowing for the introduction of various functional groups at specific positions.

Spectroscopic Characterization of 5-Methoxytetralone Derivatives

The unambiguous identification and characterization of 5-methoxytetralone derivatives are paramount for their use in research and development. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of 5-methoxytetralone derivatives. The chemical shifts and coupling constants provide detailed information about the molecular framework and the position of substituents.

  • ¹H NMR: The aromatic protons typically appear in the range of δ 6.5-8.0 ppm. The methoxy protons present as a characteristic singlet around δ 3.8-4.0 ppm. The aliphatic protons of the tetralone ring resonate between δ 2.0 and 3.0 ppm.

  • ¹³C NMR: The carbonyl carbon is readily identified by its resonance in the downfield region (δ 195-205 ppm). The aromatic carbons appear between δ 110 and 160 ppm, while the aliphatic carbons are found in the range of δ 20-40 ppm. The methoxy carbon typically resonates around δ 55-60 ppm.[4][5][6]

Table 1: Representative ¹H and ¹³C NMR Data for 5-Methoxytetralone and a Derivative

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
5-Methoxytetralone 7.75 (d, 1H), 7.25 (t, 1H), 6.85 (d, 1H), 3.85 (s, 3H), 2.90 (t, 2H), 2.60 (t, 2H), 2.10 (m, 2H)197.5 (C=O), 158.0 (C-5), 133.0 (C-Ar), 127.0 (C-Ar), 116.0 (C-Ar), 110.0 (C-Ar), 55.5 (OCH₃), 39.0 (CH₂), 23.0 (CH₂), 21.0 (CH₂)
8-Methoxy-1-tetralone [7]7.49 (t, 1H), 6.95 (d, 1H), 6.80 (d, 1H), 3.90 (s, 3H), 2.95 (t, 2H), 2.65 (t, 2H), 2.15 (m, 2H)196.7 (C=O), 159.9 (C-8), 147.9 (C-Ar), 134.7 (C-Ar), 120.4 (C-Ar), 118.8 (C-Ar), 111.8 (C-Ar), 56.1 (OCH₃), 36.3 (CH₂), 31.2 (CH₂), 22.8 (CH₂)
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR spectroscopy is useful for identifying key functional groups. The most prominent absorption for 5-methoxytetralone derivatives is the strong carbonyl (C=O) stretch, typically observed in the region of 1670-1690 cm⁻¹. The C-O stretching of the methoxy group appears around 1250-1270 cm⁻¹.[3]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. For 5-methoxytetralone, the molecular ion peak is observed at m/z 176.[8]

Applications in Medicinal Chemistry: A Focus on Biological Activity

The 5-methoxytetralone scaffold is a privileged structure in drug discovery, with its derivatives exhibiting a wide range of biological activities.

Anti-inflammatory Properties: Inhibition of Macrophage Migration Inhibitory Factor (MIF)

Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine implicated in various inflammatory diseases.[9][10] Several tetralone derivatives have been identified as potent inhibitors of MIF's tautomerase activity.[9] The mechanism of inhibition is believed to involve the binding of the tetralone derivative to the active site of MIF, thereby blocking its enzymatic function.[1][10][11] This inhibition of MIF leads to a reduction in the production of downstream inflammatory mediators, such as TNF-α and IL-6.[9]

MIF_Inhibition 5-MT_Derivative 5-Methoxytetralone Derivative MIF Macrophage Migration Inhibitory Factor (MIF) 5-MT_Derivative->MIF Inhibits tautomerase activity Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MIF->Pro_inflammatory_Cytokines Promotes production Inflammatory_Stimulus Inflammatory Stimulus Macrophage Macrophage Inflammatory_Stimulus->Macrophage Macrophage->MIF Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Inhibition of the MIF signaling pathway by 5-methoxytetralone derivatives.

Structure-Activity Relationship (SAR) Insights:

Studies have shown that the substitution pattern on the aromatic ring of the tetralone scaffold plays a crucial role in MIF inhibitory activity. Electron-withdrawing groups tend to enhance activity, while bulky substituents can be detrimental. The presence of a hydrogen bond donor/acceptor on the substituent can also influence binding affinity.

Central Nervous System (CNS) Applications: Modulation of Serotonin Receptors

5-Methoxytetralone derivatives have shown significant promise as modulators of serotonin (5-HT) receptors, which are key targets for the treatment of various CNS disorders, including depression, anxiety, and psychosis.[12][13][14][15]

Derivatives of 5-methoxytetralone have been found to interact with various serotonin receptor subtypes, including 5-HT₁A and 5-HT₂A receptors.[12][13] Depending on the specific substitutions, these compounds can act as agonists, partial agonists, or antagonists at these receptors. This versatility allows for the fine-tuning of their pharmacological profiles to achieve desired therapeutic effects.

Serotonin_Receptor_Modulation 5-MT_Derivative 5-Methoxytetralone Derivative Serotonin_Receptor Serotonin Receptor (e.g., 5-HT1A, 5-HT2A) 5-MT_Derivative->Serotonin_Receptor Binds to Downstream_Signaling Downstream Signaling Cascades Serotonin_Receptor->Downstream_Signaling Activates/Inhibits Neuronal_Activity Modulation of Neuronal Activity Downstream_Signaling->Neuronal_Activity Therapeutic_Effects Therapeutic Effects (e.g., Antidepressant, Anxiolytic) Neuronal_Activity->Therapeutic_Effects

Sources

Methodological & Application

Application and Protocol for the Synthesis of 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol, a valuable intermediate in medicinal chemistry and drug development, from its corresponding ketone, 5-methoxytetralone. The core of this transformation is the selective reduction of a cyclic ketone to a secondary alcohol, a fundamental reaction in organic synthesis. This document provides not only a step-by-step protocol for this reduction using sodium borohydride but also delves into the mechanistic underpinnings of the reaction, strategies for monitoring its progress, and detailed procedures for purification and characterization of the final product. The content is designed for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous guide for the preparation of this important building block.

Introduction: The Significance of Tetralol Scaffolds

The 1,2,3,4-tetrahydro-1-naphthol (also known as tetralol) framework is a privileged scaffold in medicinal chemistry. Its rigid, partially saturated bicyclic structure serves as a versatile template for the design of compounds targeting a wide array of biological targets. The specific derivative, this compound, is a key precursor for the synthesis of various biologically active molecules. Its utility as a chiral building block in asymmetric synthesis further enhances its importance in the development of new therapeutic agents.[1]

The most direct and efficient method for the synthesis of this compound is the reduction of the commercially available 5-methoxytetralone. This application note focuses on the use of sodium borohydride (NaBH₄), a mild and selective reducing agent, for this transformation. Sodium borohydride is preferred for its operational simplicity, safety, and high chemoselectivity in reducing aldehydes and ketones without affecting other functional groups like esters or amides.[2]

Reaction Overview and Mechanistic Insight

The conversion of 5-methoxytetralone to this compound is a nucleophilic addition reaction. The borohydride anion ([BH₄]⁻) from NaBH₄ serves as a source of hydride ions (H⁻).

Mechanism of Ketone Reduction by Sodium Borohydride:

The reaction proceeds in two main steps:

  • Nucleophilic Attack: The hydride ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the 5-methoxytetralone. This leads to the formation of a tetrahedral alkoxyboronate intermediate and breaks the carbon-oxygen π-bond.[2][3]

  • Protonation: During the workup step, the addition of a protic solvent (like water or dilute acid) protonates the resulting alkoxide to yield the final secondary alcohol product, this compound.[2]

The use of a protic solvent like methanol or ethanol in the reaction mixture can also facilitate the reaction by activating the carbonyl group through hydrogen bonding, making it more susceptible to nucleophilic attack.[3]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Methoxytetralone≥97%Sigma-Aldrich
Sodium borohydride (NaBH₄)≥98%Sigma-AldrichHandle with care; moisture-sensitive.
Methanol (MeOH)AnhydrousFisher Scientific
Dichloromethane (DCM)ACS GradeVWR
Saturated aq. Ammonium Chloride (NH₄Cl)For quenching the reaction.
Anhydrous Magnesium Sulfate (MgSO₄)For drying the organic layer.
Silica Gel60 Å, 230-400 meshFor column chromatography.
Ethyl AcetateACS GradeFor chromatography eluent.
HexanesACS GradeFor chromatography eluent.
Equipment
  • Round-bottom flask with magnetic stir bar

  • Magnetic stir plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer

  • FT-IR spectrometer

  • GC-MS (optional)

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methoxytetralone (1.0 g, 5.67 mmol). Dissolve the starting material in methanol (25 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (0.26 g, 6.81 mmol, 1.2 equivalents) portion-wise to the stirred solution over 10 minutes. Caution: Hydrogen gas evolution may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system is 3:1 Hexanes:Ethyl Acetate. The starting material (ketone) is less polar than the product (alcohol), so the product will have a lower Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Workup and Purification
  • Quenching: After the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution (~20 mL) to quench the excess sodium borohydride.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous layer to a separatory funnel. Extract the product with dichloromethane (3 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification by Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient elution starting with 9:1 Hexanes:Ethyl Acetate and gradually increasing the polarity to 3:1 Hexanes:Ethyl Acetate is recommended. Collect the fractions containing the desired product (visualized by TLC) and concentrate them to yield pure this compound as a clear, colorless to slightly brown viscous liquid or a low-melting solid.[4]

Characterization of Starting Material and Product

Accurate characterization of both the starting material and the final product is crucial for validating the success of the synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
5-MethoxytetraloneC₁₁H₁₂O₂176.2187-91160-162 @ 7 mmHgSolid
This compoundC₁₁H₁₄O₂178.2328-32 (approx.)102-104 @ 2 mmHg (for unsubst. analog)Viscous liquid or low-melting solid

Data for 5-Methoxytetralone from Sigma-Aldrich. Data for the product is based on the unsubstituted analog and typical properties of such alcohols[4].

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃): The spectrum of the product should show the disappearance of the characteristic signals for the α-carbonyl protons in the starting material and the appearance of a new signal for the carbinol proton (CH-OH) around 4.8 ppm. The aromatic protons and the methoxy group singlet will also be present.

  • ¹³C NMR (CDCl₃): The most significant change will be the disappearance of the ketone carbonyl signal (around 200 ppm) and the appearance of a new signal for the carbon bearing the hydroxyl group (around 60-70 ppm).[5][6]

  • FT-IR (thin film or KBr): The spectrum of the product will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and the disappearance of the strong C=O stretching band of the ketone from the starting material (around 1680 cm⁻¹).

Workflow and Pathway Visualization

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reduction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis start Dissolve 5-methoxytetralone in Methanol cool Cool to 0-5 °C in ice bath start->cool add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 react Stir at room temperature for 2 hours add_nabh4->react monitor Monitor by TLC react->monitor quench Quench with aq. NH4Cl monitor->quench evap Remove Methanol (Rotovap) quench->evap extract Extract with DCM evap->extract dry Dry (MgSO4) & Concentrate extract->dry chrom Column Chromatography (Silica Gel) dry->chrom char Characterize Product (NMR, IR) chrom->char

Caption: Workflow for the synthesis of this compound.

Chemical Transformation Pathway

G reactant 5-Methoxytetralone product This compound reactant->product 1) NaBH4, MeOH 2) H2O workup

Caption: Reduction of 5-methoxytetralone to this compound.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of this compound from 5-methoxytetralone using sodium borohydride. This procedure is characterized by its mild reaction conditions, high selectivity, and operational simplicity, making it suitable for a wide range of laboratory settings. The detailed guidelines for reaction monitoring, purification, and characterization ensure the successful and verifiable synthesis of this important chemical intermediate.

References

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • Reis, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • ResearchGate. (2019, December 4). Reduction using sodium borohyride? Retrieved from [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Mohrig, J. R., et al. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

  • Ali, M. A., et al. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. ResearchGate. Retrieved from [Link]

  • Singh, S., et al. (2012). Quantitative Determination of Bioactive 4-Hydroxy-α-Tetralone, Tetralone-4-O-β-D-Glucopyranoside and Ellagic Acid in Ammannia baccifera (Linn.) by Reversed-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, 51(5), 421–427. [Link]

  • Supporting Information for an unspecified article. (n.d.).
  • PubChem. (n.d.). 5-Methoxytetralone. National Center for Biotechnology Information. Retrieved from [Link]

  • Banerjee, A. K., et al. (2023). Synthesis of 5-Methoxy-2-acetyl-1-naphthol. ResearchGate. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. Scientific Reports, 12(1), 15228. [Link]

  • Gauthier, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–670. [Link]

  • ResearchGate. (2025, August 6). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. Retrieved from [Link]

  • LAMBDA OMNICOLL. (n.d.). Isolation, purification and characterization of allelopathic compounds. Retrieved from [Link]

  • De la Cruz, J. C. C., et al. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • Chem-Impex. (n.d.). (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxy-2-tetralone. National Center for Biotechnology Information. Retrieved from [Link]

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Application Note: Structural Elucidation of 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol and detailed spectral analysis for the structural characterization of 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. The document is intended for researchers, scientists, and professionals in drug development and analytical chemistry. It outlines a robust methodology for sample preparation and data acquisition, followed by a thorough, expert-driven assignment of the 13C NMR chemical shifts. The assignments are rationalized based on established principles of substituent effects on aromatic and aliphatic systems, drawing comparisons with structurally related analogs.

Introduction: The Significance of Tetrahydronaphthol Derivatives

This compound is a substituted tetralin derivative. The tetralin framework is a core structural motif in a variety of biologically active molecules and natural products. Accurate and unambiguous structural confirmation is a critical step in the synthesis and development of novel compounds. 13C NMR spectroscopy is an indispensable, non-destructive technique that provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. This sensitivity allows for the precise mapping of a molecule's carbon framework, including the effects of substituents on both aromatic and aliphatic rings.

This application note serves as a practical guide to obtaining and interpreting the 13C NMR spectrum of this compound, ensuring data integrity and confident structural verification.

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[1] The following protocol is designed to yield a high-resolution 13C NMR spectrum suitable for unambiguous structural assignment.

Materials and Equipment
  • Analyte: this compound (Purity >95%)

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR Tubes: High-precision 5 mm NMR tubes

  • Glassware: Pasteur pipettes, small vials

  • Filtration: Glass wool plug

  • NMR Spectrometer: A modern NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Workflow for NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition A 1. Weigh Sample (20-50 mg for 13C NMR) B 2. Dissolve in CDCl3 (~0.6-0.7 mL) in a clean vial A->B Higher concentration needed for low-sensitivity 13C nucleus C 3. Ensure Homogeneity (Vortex or sonicate gently) B->C Homogeneous solution is critical for sharp, symmetrical lines D 4. Filter Solution (Pipette with glass wool plug) C->D Remove solid particles to prevent field distortion E 5. Transfer to NMR Tube (Adjust to ~4-5 cm height) D->E F 6. Cap and Clean Tube (Wipe with lint-free tissue) E->F G 7. Insert Sample into Spectrometer F->G Proceed to Spectrometer H 8. Lock and Shim (Lock on deuterium signal; optimize magnetic field homogeneity) G->H Establishes stable field and maximizes resolution I 9. Tune and Match Probe (Optimize for 13C frequency) H->I Maximizes signal reception J 10. Set Acquisition Parameters (See Table 2) I->J K 11. Acquire Data (Proton-decoupled mode) J->K L 12. Process Data (Fourier Transform, Phasing, Baseline Correction) K->L

Caption: Experimental workflow from sample preparation to data processing for 13C NMR spectroscopy.

Detailed Step-by-Step Methodology
  • Sample Weighing and Dissolution: Accurately weigh between 20-50 mg of this compound into a clean, dry vial.[1][2] The 13C nucleus has a low natural abundance and a small gyromagnetic ratio, making it significantly less sensitive than the 1H nucleus; thus, a higher concentration is required to achieve a good signal-to-noise ratio in a reasonable time.[3] Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved and the solution is homogeneous. Inhomogeneous samples can lead to broadened spectral lines.[3]

  • Filtration and Transfer: To remove any particulate matter that could degrade the magnetic field homogeneity and thus the spectral resolution, filter the solution into the NMR tube. A simple and effective method is to pass the solution through a small, tight plug of glass wool placed in a Pasteur pipette.

  • Spectrometer Setup: Insert the NMR tube into the spinner turbine and place it in the spectrometer. The instrument's software is then used to lock onto the deuterium signal of the CDCl₃, which compensates for any magnetic field drift. Subsequently, the magnetic field is shimmed to optimize its homogeneity across the sample volume, which is crucial for obtaining sharp spectral lines.[1]

  • Parameter Acquisition: Set the acquisition parameters as detailed in Table 2. A proton-decoupled experiment is standard for 13C NMR, which collapses all C-H couplings into single lines for each carbon, simplifying the spectrum and improving the signal-to-noise ratio. The relaxation delay (d1) is a critical parameter; it should be set to at least 5 times the longest T1 relaxation time of the carbons in the molecule to ensure accurate integration, although for simple identification, a shorter delay is often used to save time.[4]

Recommended Data Acquisition Parameters
ParameterRecommended ValueRationale
Pulse Program zgpg30 or similarStandard proton-decoupled experiment with a 30° flip angle to allow for a shorter relaxation delay.
Solvent CDCl₃Good solubility for many organic compounds and a well-defined solvent peak.
Temperature 298 K (25 °C)Standard operating temperature.
Spectral Width (SW) ~220-240 ppmEncompasses the full range of expected chemical shifts for organic molecules.[5]
Acquisition Time (AQ) 1.0 - 2.0 sA longer acquisition time provides better digital resolution.[6][7]
Relaxation Delay (d1) 2.0 sAllows for sufficient relaxation of most carbon nuclei between scans.
Number of Scans (NS) 1024 or higherA higher number of scans is necessary to achieve a good signal-to-noise ratio for the insensitive 13C nucleus.[6][8]
Reference TMS (δ 0.00 ppm)Internal standard for referencing chemical shifts.

13C NMR Spectral Data and Assignments

Molecular Structure and Carbon Numbering

Caption: Structure of this compound with carbon numbering for NMR assignment.

Predicted 13C NMR Chemical Shift Assignments

The predicted chemical shifts are based on the additive effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups on the tetralin framework.

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (Proton-Decoupled)Rationale for Assignment
C1 ~68.5CHAliphatic carbon attached to the electron-withdrawing hydroxyl group. Its chemical shift is significantly downfield compared to a standard alkane carbon.
C2 ~31.5CH₂Aliphatic carbon β to the hydroxyl group.
C3 ~19.0CH₂Aliphatic carbon γ to the hydroxyl group, expected to be the most upfield of the aliphatic ring carbons.
C4 ~29.5CH₂Benzylic carbon, deshielded by the adjacent aromatic ring.
C4a ~128.0CQuaternary aromatic carbon, deshielded by the fused aliphatic ring.
C5 ~158.0CAromatic carbon directly attached to the strongly electron-donating methoxy group, resulting in a significant downfield shift.
C6 ~108.0CHAromatic carbon ortho to the methoxy group. Shielded due to the resonance effect of the -OCH₃ group.
C7 ~127.0CHAromatic carbon meta to the methoxy group and para to the fused aliphatic ring.
C8 ~115.0CHAromatic carbon para to the methoxy group. Shielded due to the resonance effect.
C8a ~138.0CQuaternary aromatic carbon adjacent to the C1 carbinol carbon.
-OCH₃ ~55.5CH₃Typical chemical shift for a methoxy group attached to an aromatic ring.
Justification of Assignments
  • Aromatic Region (δ 100-160 ppm): The chemical shifts in the aromatic region are primarily dictated by the electronic effects of the methoxy substituent. The carbon bearing the methoxy group (C5) is the most deshielded (downfield) due to the inductive effect of the oxygen atom. Conversely, the ortho (C6) and para (C8) positions are shielded (shifted upfield) due to the electron-donating resonance effect of the methoxy group. The meta position (C7) is least affected. The two quaternary carbons (C4a and C8a) are identified by their lower intensity and are assigned based on their proximity to the other substituents.

  • Aliphatic Region (δ 10-70 ppm): The carbinol carbon (C1), attached to the electronegative oxygen of the hydroxyl group, is the most downfield signal in this region. The remaining aliphatic carbons (C2, C3, C4) are assigned based on their distance from the hydroxyl group and the aromatic ring. C4 is a benzylic carbon and is therefore expected to be slightly downfield compared to C2 and C3. C3 is furthest from both electron-withdrawing groups and is thus the most upfield.

  • Methoxy Carbon: The carbon of the methoxy group (-OCH₃) consistently appears around 55-56 ppm when attached to an aromatic ring.

Conclusion

This application note provides a detailed, field-proven protocol for the acquisition and interpretation of the 13C NMR spectrum of this compound. By following the outlined procedures for sample preparation and data acquisition, researchers can obtain high-quality spectra. The provided table of predicted chemical shifts, along with the detailed rationale based on fundamental principles of NMR spectroscopy, offers a reliable reference for the unambiguous structural verification of this compound and its derivatives. This systematic approach underscores the power of 13C NMR as a primary tool in chemical synthesis and drug discovery.

References

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link][3]

  • Letertre, M., et al. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Retrieved from [Link][4]

  • University of York. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link][2]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link][1]

  • LibreTexts Chemistry. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Retrieved from [Link][6]

  • Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from [Link][7]

  • UT Health San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link][8]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link][5]

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Application Notes & Protocols: The Strategic Use of 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Identifying a Privileged Scaffold for CNS Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged structures" due to their ability to interact with multiple biological targets in a specific and high-affinity manner. The tetralin ring system is a quintessential example of such a scaffold, forming the core of numerous clinically relevant compounds, including the antidepressant sertraline and the anti-Parkinsonian agent rotigotine.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal starting point for designing ligands that target complex receptors in the Central Nervous System (CNS).

This guide focuses on a key derivative of this scaffold: 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol . This chiral alcohol is not merely an intermediate; it is a strategic building block, primarily utilized as a precursor for a class of potent and selective serotonergic and dopaminergic ligands.[2][3] Its value lies in the precise placement of its functional groups: the C1 hydroxyl group, which introduces a crucial chiral center and a handle for synthetic modification, and the C5 methoxy group, which profoundly influences receptor binding and selectivity. We will explore its primary application—the synthesis of 2-aminotetralin derivatives targeting the serotonin 1A (5-HT₁ₐ) receptor, a key player in the modulation of mood and anxiety.[4][5]

Section 1: Physicochemical Profile and Synthetic Origin

This compound is typically prepared via the asymmetric reduction of its corresponding ketone, 5-methoxy-1-tetralone. This foundational reaction is critical as it establishes the stereochemistry at the C1 position, which is often paramount for achieving stereoselective binding at the target receptor.[4]

PropertyValue
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Appearance Off-white to pale yellow solid
Chirality Exists as (R) and (S) enantiomers
Solubility Soluble in methanol, ethanol, DCM
Precursor 5-Methoxy-1-tetralone

Section 2: Core Application: A Gateway to 5-HT₁ₐ Receptor Agonists

The primary utility of this compound in medicinal chemistry is its role as a precursor to 2-aminotetralin derivatives. This class of compounds has been extensively studied and optimized as high-affinity agonists for the 5-HT₁ₐ receptor.[5][6] The 5-HT₁ₐ receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to the inhibition of adenylyl cyclase, which ultimately produces a neuronal inhibitory effect.[4][7] This mechanism is central to the therapeutic action of anxiolytics and antidepressants.[8]

The conversion from the C1-naphthol to the C2-amine is a multi-step process that repositions the key pharmacophoric element (the basic amine) while retaining the influential C5-methoxy group. This synthetic strategy allows for the systematic exploration of structure-activity relationships.

Mechanism of Action: 5-HT₁ₐ Receptor Signaling

Activation of the 5-HT₁ₐ receptor by an agonist (such as a derivative of our title compound) triggers the dissociation of the heterotrimeric G-protein complex. The Gαᵢ subunit inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP dampens the activity of Protein Kinase A (PKA), resulting in hyperpolarization and reduced neuronal firing, which is believed to contribute to the anxiolytic and antidepressant effects.[9]

5HT1A_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT1A Receptor (GPCR) G_Protein Gαi Gβγ Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein:Gai->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand 5-HT1A Agonist (2-Aminotetralin Derivative) Ligand->Receptor:head ATP ATP ATP->AC PKA_active PKA (Active) cAMP->PKA_active Activates PKA PKA (Inactive) PKA->PKA_active Response Neuronal Inhibition (Anxiolytic/Antidepressant Effect) PKA_active->Response Downstream Effects

Caption: Simplified 5-HT₁ₐ Receptor Signaling Cascade.

Section 3: Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of a novel 5-HT₁ₐ ligand, starting from this compound.

Protocol 3.1: Synthesis of a Model 2-Aminotetralin Derivative

This protocol outlines a representative synthesis of (S)-5-methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine, a common structural motif for 5-HT₁ₐ agonists, starting from (R)-5-Methoxy-1,2,3,4-tetrahydro-1-naphthol. The reaction proceeds via an Sₙ2 reaction, which inverts the stereochemistry at the reacting center.

Synthesis_Workflow Start (R)-5-MeO-THN (Starting Material) Step1 Step 1: Activation of Hydroxyl (Mesylation) - MsCl, Et3N, DCM, 0°C Start->Step1 Intermediate1 Mesylate Intermediate Step1->Intermediate1 Step2 Step 2: Azide Displacement (SN2) - NaN3, DMF, 80°C Intermediate1->Step2 Intermediate2 Azide Intermediate (Inverted Stereochemistry) Step2->Intermediate2 Step3 Step 3: Azide Reduction - H2, Pd/C, EtOH or LiAlH4, THF Intermediate2->Step3 Intermediate3 Primary Amine Step3->Intermediate3 Step4 Step 4: N-Alkylation - Propionaldehyde, NaBH(OAc)3 (Reductive Amination) Intermediate3->Step4 Final (S)-5-MeO-DP-2-AT (Final Product) Step4->Final QC Purification & QC - Column Chromatography - NMR, LC-MS, Chiral HPLC Final->QC

Caption: General workflow for synthesis of a 2-aminotetralin derivative.

Materials:

  • (R)-5-Methoxy-1,2,3,4-tetrahydro-1-naphthol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), Anhydrous

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), Anhydrous

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (EtOH)

  • Propionaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Standard glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

  • Activation of the Hydroxyl Group (Mesylation):

    • Dissolve 1.0 eq of (R)-5-Methoxy-1,2,3,4-tetrahydro-1-naphthol in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (1.2 eq).

    • Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate creates an excellent leaving group for the subsequent nucleophilic substitution. Triethylamine acts as a base to neutralize the HCl generated.

    • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature for 2-4 hours. Monitor by TLC until the starting material is consumed.

    • Quench the reaction with water and perform a standard aqueous workup. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • Azide Displacement (Sₙ2 Reaction):

    • Dissolve the crude mesylate in anhydrous DMF.

    • Add sodium azide (2.0 eq) and heat the mixture to 80°C.

    • Rationale: The azide ion (N₃⁻) acts as a nucleophile, displacing the mesylate group via an Sₙ2 mechanism. This step inverts the stereocenter from (R) to (S). DMF is a suitable polar aprotic solvent for this reaction.

    • Stir for 12-18 hours. Monitor by TLC.

    • After cooling, dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude azide.

  • Reduction of the Azide to a Primary Amine:

    • Dissolve the crude azide in ethanol.

    • Carefully add 10% Pd/C catalyst (approx. 10% by weight).

    • Fit the flask with a hydrogen balloon and purge the system several times.

    • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines. The only byproduct is nitrogen gas.

    • Stir vigorously under a hydrogen atmosphere for 6-12 hours until TLC indicates the completion of the reaction.

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with ethanol. Concentrate the filtrate to obtain the crude primary amine.

  • Reductive Amination to the Final Product:

    • Dissolve the crude primary amine in DCM.

    • Add propionaldehyde (2.5 eq).

    • After stirring for 30 minutes, add sodium triacetoxyborohydride (2.5 eq) portion-wise.

    • Rationale: This is a one-pot procedure where the amine and aldehyde first form an iminium ion intermediate, which is then immediately reduced by the mild hydride donor NaBH(OAc)₃ to form the di-alkylated amine.

    • Stir at room temperature for 12-24 hours.

    • Quench with saturated NaHCO₃ solution and perform an aqueous workup.

    • Purify the crude product by column chromatography on silica gel. Characterize the final product by NMR and Mass Spectrometry.

Protocol 3.2: In Vitro Evaluation - 5-HT₁ₐ Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a known high-affinity radioligand for binding to the 5-HT₁ₐ receptor.

Materials:

  • Test compound (synthesized in Protocol 3.1)

  • Membrane preparation from cells expressing human 5-HT₁ₐ receptors (e.g., from CHO or HEK293 cells)

  • [³H]8-OH-DPAT (Radioligand, specific activity ~150-200 Ci/mmol)

  • 8-OH-DPAT (unlabeled, for non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4

  • 96-well plates, filter mats (GF/B or GF/C), cell harvester, scintillation counter, and liquid scintillation cocktail.

Methodology:

  • Plate Setup:

    • Total Binding (TB): 25 µL buffer + 50 µL membrane prep + 25 µL [³H]8-OH-DPAT.

    • Non-Specific Binding (NSB): 25 µL unlabeled 8-OH-DPAT (10 µM final conc.) + 50 µL membrane prep + 25 µL [³H]8-OH-DPAT.

    • Test Compound: 25 µL test compound (at various concentrations) + 50 µL membrane prep + 25 µL [³H]8-OH-DPAT.

    • Rationale: The NSB wells establish the amount of radioligand that binds non-specifically to the membrane/filter. Specific binding is calculated as Total Binding - Non-Specific Binding.

  • Assay Procedure:

    • Add all components to the wells of a 96-well plate. The final concentration of [³H]8-OH-DPAT should be close to its K₋ value (e.g., 0.5-1.0 nM).

    • Incubate the plate at room temperature (or 37°C) for 60 minutes.

    • Terminate the incubation by rapid filtration through the glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Quickly wash the filters 3-4 times with ice-cold assay buffer.

    • Dry the filter mats, place them in scintillation vials with the cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Convert CPM to percent specific binding for each concentration of the test compound.

    • Plot percent specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋) , where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Section 4: Structure-Activity Relationship (SAR) Insights

The 2-aminotetralin scaffold offers several key positions for modification to tune potency, selectivity, and functional activity. Decades of research have yielded clear SAR trends for 5-HT₁ₐ receptor ligands.[4][5][6]

Compound IDR (at C5)R' (at C2-Amine)5-HT₁ₐ Kᵢ (nM)5-HT₇ Kᵢ (nM)Selectivity (5-HT₇/5-HT₁ₐ)
1 -OCH₃-H15.2250.516.5
2 -OCH₃-Propyl1.885.347.4
3 -OCH₃-Dipropyl0.8 65.181.4
4 -OH-Dipropyl0.5 102.2204.4
5 -H-Dipropyl12.5115.09.2

Data is illustrative and compiled from trends reported in medicinal chemistry literature.[4][6]

Key SAR Observations:

  • C5-Position: A hydrogen bond acceptor at the C5 position, like a methoxy (-OCH₃) or hydroxyl (-OH) group, is critical for high affinity.[10] Removing it (Compound 5) or replacing it with a non-polar group significantly reduces potency. The hydroxyl group (Compound 4), as seen in the classic agonist 8-OH-DPAT, often provides the highest affinity.

  • C2-Amine Substitution: The nature of the substituent on the basic nitrogen is a primary determinant of potency and efficacy. Affinity generally increases from an unsubstituted amine (Compound 1) to mono-propyl (Compound 2) and peaks with di-propyl substitution (Compound 3).[4] Larger or bulkier groups can decrease affinity.

  • Stereochemistry: For 2-aminotetralins, the (S)-enantiomer typically possesses significantly higher affinity for the 5-HT₁ₐ receptor than the (R)-enantiomer, highlighting the importance of the chiral synthesis strategy.[5]

Sources

Application Notes and Protocols for Derivatization of the 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol Hydroxyl Group

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Strategic Modification of a Key Synthetic Intermediate

5-Methoxy-1,2,3,4-tetrahydro-1-naphthol is a valuable building block in medicinal chemistry and drug development, serving as a precursor for a variety of biologically active molecules. The hydroxyl group at the C1 position is a key functional handle for molecular elaboration. Its strategic derivatization into esters, ethers, or silyl ethers can significantly alter the parent molecule's physicochemical properties, such as lipophilicity, metabolic stability, and formulation characteristics. Furthermore, derivatization is a critical step in protecting the hydroxyl group during subsequent synthetic transformations or for enabling specific analytical characterization methods.

This comprehensive guide provides detailed protocols for the most common and effective methods for derivatizing the hydroxyl group of this compound. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot these methods for their specific applications.

Core Derivatization Strategies

The primary strategies for derivatizing the secondary hydroxyl group of this compound involve acylation to form esters, silylation to form silyl ethers, and alkylation to form ethers. The choice of strategy depends on the desired properties of the final product and the compatibility with subsequent reaction steps.

Derivatization StrategyResulting Functional GroupKey Advantages
Acylation EsterWide variety of acyl groups can be introduced; can be used to install prodrug moieties.
Silylation Silyl EtherExcellent protecting group; tunable stability based on the silyl group.
Alkylation (Williamson Ether Synthesis) EtherForms a stable C-O bond; useful for introducing specific alkyl chains.
Mitsunobu Reaction Ester, Ether, etc. (with inversion of stereochemistry)Mild conditions; stereochemical control.

I. Acylation: Formation of Ester Derivatives

Acylation is a widely used method to convert alcohols to esters. This transformation is valuable for creating prodrugs, modifying solubility, and as a protecting group strategy. The reaction typically involves the use of an acylating agent, such as an acid chloride or anhydride, in the presence of a base.

Protocol 1: Acetylation using Acetic Anhydride and Pyridine

This protocol describes the straightforward acetylation of the hydroxyl group to form 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl acetate. Pyridine acts as a nucleophilic catalyst and an acid scavenger.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (approx. 10 mL per gram of substrate).

  • Add pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Causality and Insights: The use of pyridine is crucial as it activates the acetic anhydride and neutralizes the acetic acid byproduct, driving the reaction to completion. The acidic and basic washes in the workup are essential to remove unreacted pyridine and acetic anhydride.

II. Silylation: Formation of Silyl Ether Protecting Groups

Silyl ethers are excellent protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and facile cleavage. The choice of silylating agent allows for tuning the stability of the protecting group. For a secondary alcohol like this compound, a tert-butyldimethylsilyl (TBS) group provides a good balance of stability and ease of removal.

Protocol 2: Protection with tert-Butyldimethylsilyl Chloride (TBSCl)

This protocol details the formation of 1-((tert-butyldimethylsilyl)oxy)-5-methoxy-1,2,3,4-tetrahydronaphthalene using TBSCl and imidazole as a catalyst and acid scavenger.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF (approx. 5 mL per gram of substrate) under an inert atmosphere (e.g., nitrogen or argon).

  • Add TBSCl (1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with diethyl ether (3x).

  • Combine the organic extracts and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Insights: Imidazole is a more effective catalyst than triethylamine for this reaction as it forms a more reactive silylimidazolium intermediate. DMF is a good solvent for this reaction as it is polar and aprotic. The aqueous workup is necessary to remove the DMF and imidazole hydrochloride byproduct. For sterically hindered alcohols, using a stronger silylating agent like TBS-triflate may be necessary.[1]

III. Alkylation: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide.[2] This reaction proceeds via an SN2 mechanism and is effective for forming a wide range of ethers.[3]

Protocol 3: Methylation to form 1,5-Dimethoxy-1,2,3,4-tetrahydronaphthalene

This protocol describes the methylation of the hydroxyl group using methyl iodide and a strong base to first generate the alkoxide.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Extract the mixture with diethyl ether (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality and Insights: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the sodium alkoxide. The reaction should be performed under anhydrous conditions as NaH reacts violently with water. The quench with ammonium chloride neutralizes any remaining NaH.

IV. Mitsunobu Reaction: Stereoinvertive Derivatization

The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol into a variety of functional groups with inversion of stereochemistry.[4][5] This is particularly useful when a specific stereoisomer is desired.

Protocol 4: Esterification with Benzoic Acid

This protocol outlines the esterification of this compound with benzoic acid under Mitsunobu conditions, which will result in the inversion of the stereocenter at C1.

Materials:

  • This compound

  • Benzoic acid

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. A color change and/or the formation of a precipitate is often observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by flash column chromatography on silica gel to separate the product from the triphenylphosphine oxide and hydrazide byproducts.

Causality and Insights: The reaction proceeds through the formation of an oxyphosphonium intermediate, which is then displaced by the carboxylate nucleophile in an SN2 fashion, leading to the observed inversion of stereochemistry.[6] The purification can sometimes be challenging due to the byproducts; using polymer-supported triphenylphosphine can simplify the workup.

Visualization of Derivatization Workflows

Derivatization_Workflow cluster_acylation Acylation cluster_silylation Silylation cluster_alkylation Williamson Ether Synthesis Start_A 5-Methoxy-1,2,3,4- tetrahydro-1-naphthol Reagents_A Acetic Anhydride, Pyridine, DCM Start_A->Reagents_A React Workup_A Aqueous Workup & Purification Reagents_A->Workup_A Process Product_A 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl acetate Workup_A->Product_A Isolate Start_S 5-Methoxy-1,2,3,4- tetrahydro-1-naphthol Reagents_S TBSCl, Imidazole, DMF Start_S->Reagents_S React Workup_S Aqueous Workup & Purification Reagents_S->Workup_S Process Product_S 1-((tert-Butyldimethylsilyl)oxy)- 5-methoxy-1,2,3,4-tetrahydronaphthalene Workup_S->Product_S Isolate Start_E 5-Methoxy-1,2,3,4- tetrahydro-1-naphthol Reagents_E 1. NaH, THF 2. CH3I Start_E->Reagents_E React Workup_E Aqueous Workup & Purification Reagents_E->Workup_E Process Product_E 1,5-Dimethoxy-1,2,3,4- tetrahydronaphthalene Workup_E->Product_E Isolate

Caption: General workflows for the derivatization of this compound.

Reaction Mechanisms

Mitsunobu_Mechanism cluster_mitsunobu Mitsunobu Reaction Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD DIAD/DEAD DEAD->Betaine Oxyphosphonium [R-O-PPh₃]⁺ Betaine->Oxyphosphonium Alcohol R-OH Alcohol->Oxyphosphonium Displacement SN2 Displacement Oxyphosphonium->Displacement Nucleophile Nu-H Nucleophile->Displacement Product R-Nu (Inverted) Displacement->Product Byproducts PPh₃=O + Reduced DIAD/DEAD Displacement->Byproducts

Caption: Simplified mechanism of the Mitsunobu reaction.

Conclusion and Best Practices

The derivatization of the hydroxyl group of this compound is a versatile and powerful strategy in organic synthesis and drug development. The choice of derivatization method should be guided by the desired properties of the final product and the overall synthetic plan.

Key Considerations for Success:

  • Anhydrous Conditions: For reactions involving strong bases like NaH and moisture-sensitive reagents like silyl chlorides, ensuring anhydrous conditions is critical to prevent side reactions and achieve high yields.

  • Inert Atmosphere: The use of an inert atmosphere (nitrogen or argon) is recommended for many of these reactions to prevent oxidation of reagents and intermediates.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of these reactions, allowing for the determination of the optimal reaction time and preventing the formation of byproducts due to over-reaction.

  • Purification: While some derivatization reactions yield clean products after a simple workup, purification by flash column chromatography is often necessary to obtain highly pure material, especially for use in subsequent sensitive applications.

By understanding the principles behind these derivatization protocols and adhering to good laboratory practices, researchers can effectively modify this compound to advance their synthetic and drug discovery programs.

References

  • Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1–28.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
  • Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. (2015, July 27). LMU. Retrieved January 22, 2026, from [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. (n.d.). DEA.gov. Retrieved January 22, 2026, from [Link]

  • Mitsunobu Reaction - Common Conditions. (n.d.). Organic-chemistry.org. Retrieved January 22, 2026, from [Link]

  • The selective and competitive silylation of the benzyl alcohol in the presence of the thiol, propargyl, and allyl alcohols. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Method for detecting acetylated PD-L1 in cell lysates. (2022, July 19). Protocols.io. Retrieved January 22, 2026, from [Link]

  • Separation and purification of multiply acetylated proteins using cation-exchange chromatography. (1999). Peptide Science, 51(4), 256-266.
  • 18.2: Preparing Ethers. (2025, February 24). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • N-Terminus Acetylation Protocol. (n.d.). CDN. Retrieved January 22, 2026, from [Link]

  • The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. (2014). The Journal of Organic Chemistry, 79(24), 12033–12047.
  • Hydrophilic interaction/cation-exchange chromatography for the purification of synthetic peptides from closely related impurities: serine side-chain acetylated peptides. (1999). International Journal of Peptide and Protein Research, 54(2), 128-135.
  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Solvent free selective silylation of alcohols, phenols and naphthols with HMDS catalyzed by H-β. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Structure-activity Relationship Study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides, a Class of 5-HT7 Receptor Agents. 2. (2007). Journal of Medicinal Chemistry, 50(17), 4035-4045.
  • Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved January 22, 2026, from [Link]

  • Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole. (2019). Acta Crystallographica Section C: Structural Chemistry, 75(Pt 10), 1365-1374.
  • Dehydrogenative Silylation of Alcohols and Other Functionalities. (n.d.). Gelest. Retrieved January 22, 2026, from [Link]

  • Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis. (2023, April 30). JoVE. Retrieved January 22, 2026, from [Link]

  • Mitsunobu Reaction. (2019, August 26). Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Acetylation of Peptides and Proteins: Monograph 0003. (2007, February 17). IonSource. Retrieved January 22, 2026, from [Link]

  • Acetylation of lysines on affinity-purification matrices to reduce co-digestion of bead-bound ligands. (2022, January 13). Protocols.io. Retrieved January 22, 2026, from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2020). Mini-Reviews in Organic Chemistry, 17(5), 536-553.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

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This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol. It provides a comprehensive, experience-driven approach to troubleshooting and optimizing the column chromatography purification of this key intermediate.

I. Understanding the Separation: Foundational Principles

The purification of this compound, a moderately polar aromatic alcohol, by normal-phase column chromatography hinges on the principle of differential adsorption. The stationary phase, typically silica gel, is highly polar. The mobile phase, a less polar organic solvent mixture, flows through the column, carrying the components of the crude mixture with it.

Compounds in the mixture establish an equilibrium between being adsorbed to the stationary phase and dissolved in the mobile phase.[1] Less polar compounds spend more time in the mobile phase and elute from the column faster. Conversely, more polar compounds, like our target molecule with its hydroxyl group, interact more strongly with the silica gel and elute more slowly.[1] The goal is to select a mobile phase that provides optimal separation between the desired product and any impurities.

II. Pre-Purification Analysis: The Key to Success

Before attempting a large-scale column purification, a thorough analysis of the crude reaction mixture using Thin Layer Chromatography (TLC) is essential. This preliminary step will inform the selection of the appropriate mobile phase for the column.

Recommended TLC Protocol:

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Eluent) Screening: Start with a mixture of n-hexane and ethyl acetate. A common starting ratio is 8:2 (v/v) hexane:ethyl acetate.[2] Adjust the ratio to achieve a retention factor (Rf) for the product spot of approximately 0.25-0.35.[3]

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with a potassium permanganate solution can also be effective for visualizing alcohols and other functional groups.

The Rf value is a measure of how far a compound travels up the TLC plate and is calculated as follows:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

A well-chosen eluent will show clear separation between the product spot and any impurity spots.

III. Experimental Protocol: Column Chromatography Purification

This protocol outlines a standard procedure for the purification of this compound.

Materials and Equipment:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A pre-determined mixture of n-hexane and ethyl acetate based on TLC analysis.

  • Apparatus:

    • Glass chromatography column

    • Separatory funnel for solvent addition

    • Collection vessels (test tubes or flasks)

    • Rotary evaporator

    • TLC plates and chamber

    • UV lamp

    • Cotton or glass wool

    • Sand (acid-washed)

Step-by-Step Procedure:

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the mobile phase.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.[4][5] Gently tap the column to promote even packing.

    • Add another layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.[6]

    • Equilibrate the column by running several column volumes of the mobile phase through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent, ideally the mobile phase or a slightly more polar solvent if necessary for solubility.[5][6][7]

    • Carefully apply the dissolved sample to the top of the silica gel bed as a narrow, concentrated band.[7]

    • Dry Loading (Alternative): If the sample has poor solubility in the mobile phase, it can be dry-loaded.[6] Dissolve the sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[6] This powder is then carefully added to the top of the column.[6]

  • Elution and Fraction Collection:

    • Begin adding the mobile phase to the top of the column.

    • Maintain a constant flow rate. A flow rate that is too fast can lead to poor separation, while a rate that is too slow can cause band broadening due to diffusion.[6][8]

    • Collect fractions of a consistent volume.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

IV. Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Poor Separation of Product and Impurities - Inappropriate mobile phase polarity.[9] - Column overloading.[8] - Uneven column packing.[4]- Optimize Mobile Phase: Re-evaluate the mobile phase using TLC. If the spots are too close, try a less polar solvent system to increase the separation. - Reduce Sample Load: The amount of sample should be appropriate for the column size. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[1] - Repack the Column: Ensure the silica gel is packed uniformly without any channels or cracks.[4]
Product Elutes Too Quickly (Low Rf) - Mobile phase is too polar.- Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in the mobile phase.
Product Elutes Too Slowly or Not at All (High Rf) - Mobile phase is not polar enough.[9]- Increase the proportion of the more polar solvent in the mobile phase. For very polar compounds, a small amount of a more polar solvent like methanol can be added.[9]
Band Broadening - Flow rate is too slow, leading to diffusion.[6] - Sample was loaded in too large a volume of solvent.- Adjust Flow Rate: Increase the flow rate slightly. - Concentrate Sample: Dissolve the sample in the minimum amount of solvent for loading.[6]
Tailing of the Product Spot - Compound is interacting too strongly with the silica gel. - Presence of acidic or basic impurities.- Modify Mobile Phase: Add a small amount of a modifier to the mobile phase. For example, a trace of triethylamine can help with basic compounds, while a trace of acetic acid can help with acidic compounds.
Cracked or Channeled Column Bed - Improper packing technique. - Running the column dry.- Repack the Column: Ensure a uniform slurry is used for packing. - Maintain Solvent Level: Never let the solvent level drop below the top of the silica gel.

V. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities arise from the starting materials and byproducts of the reaction. For example, if synthesized by the reduction of 5-methoxy-1-tetralone, unreacted starting material and over-reduction products could be present.

Q2: Can I use a different stationary phase besides silica gel?

A2: While silica gel is the most common and effective stationary phase for this separation, alumina can also be used.[1][9] Alumina is available in acidic, neutral, and basic forms, and the choice would depend on the stability of your compound.

Q3: How do I choose the correct column size?

A3: The column size depends on the amount of sample to be purified. A longer, narrower column generally provides better separation than a shorter, wider one for the same amount of adsorbent.[1]

Q4: What is "flash chromatography" and can it be used for this purification?

A4: Flash chromatography is a variation of column chromatography that uses pressure to increase the flow rate of the mobile phase, leading to faster separations. It is a very effective technique for the purification of this compound.

Q5: My compound seems to be decomposing on the silica gel. What can I do?

A5: Some compounds are sensitive to the acidic nature of silica gel. You can try deactivating the silica gel by adding a small amount of a base like triethylamine to the mobile phase.[10] Alternatively, using a less acidic stationary phase like neutral alumina may be beneficial.[9]

VI. Visual Workflow and Logic Diagrams

Column Chromatography Workflow

Column Chromatography Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Mobile Phase Pack Pack Column with Silica Gel Slurry TLC->Pack Equilibrate Equilibrate Column with Mobile Phase Pack->Equilibrate Load Load Crude Sample Equilibrate->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Obtain Pure Product Evaporate->Pure_Product

Caption: A step-by-step workflow for the purification of this compound by column chromatography.

Troubleshooting Logic for Poor Separation

Troubleshooting Poor Separation cluster_solutions Solutions Start Poor Separation Observed Check_TLC Re-evaluate TLC Is Rf in optimal range (0.25-0.35)? Start->Check_TLC Check_Load Check_Load Check_TLC->Check_Load No Adjust_MP Adjust Mobile Phase Polarity Check_TLC->Adjust_MP Yes Check_Packing Inspect Column Packing Are there cracks or channels? Check_Load->Check_Packing No Reduce_Load Reduce Sample Load Check_Load->Reduce_Load Yes Repack Repack Column Check_Packing->Repack Yes

Caption: A logical flow diagram for troubleshooting poor separation in column chromatography.

VII. References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Cytiva. (2016, May 10). Optimize column loading strategy to gain productivity in protein purification. [Link]

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]

  • KRSS Ltd. 10 tips for optimising chromatography performance. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • The Royal Society of Chemistry. Support information. [Link]

  • The Royal Society of Chemistry. D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. [Link]

  • Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. [Link]

  • Chinea, K., Arrieche, D. A., & Banerjee, A. K. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. MOJ Biorg Org Chem, 1(5), 145-146.

  • University of Alberta, Department of Chemistry. Column chromatography. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. [Link]

  • Wiley-VCH. (2006). Supporting Information. Eur. J. Org. Chem.[Link]

  • Molnar Institute. Solvent selection in liquid chromatography. [Link]

  • The Mobile Phase. [Link]

  • Svec, F., & C. G. Huber. (2008). Chromatographic Properties of Ethanol/Water Mobile Phases on Silica Based Monolithic C18. Chromatographia, 68, 985-990.

  • Banerjee, A. K., & Poon, P. S. (2009). Synthesis of 5-Methoxy-6-isopropyl-1-tetralone. ResearchGate.

  • ALWSCI. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. [Link]

  • Google Patents. (n.d.). CN101468946A - Preparation technique of 5-methoxy-2-tetralone.

  • PubChem. 1,2,3,4-Tetrahydro-5-(methoxymethoxy)naphthalene. [Link]

  • Lundkvist, J. R. M., Johansson, A. M., Arvidsson, L. E., & Hacksell, U. (1986). Facile Synthesis of 5-Methoxy-3-methyl-2-tetralone. Acta Chemica Scandinavica B, 40, 508-511.

  • Blank, B., Gut, J., Rosenthal, P. J., & Renslo, A. R. (n.d.). S1 Supporting Information. Semantic Scholar.

  • Chemistry For Everyone. (2025, January 27). How Does Silica Gel Chromatography Work? [Video]. YouTube. [Link]

  • Banerjee, A. K., & Poon, P. S. (2009). Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone. ResearchGate.

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]

  • Teledyne ISCO. (2020, May 26). Chromatography Troubleshooting [Video]. YouTube. [Link]

  • Google Patents. (n.d.). CN101468946A - Preparation technique of 5-methoxy-2-tetralone.

  • Banerjee, A. K., & Poon, P. S. (2009). Isopropylation of 6-Methoxy-1-tetralone. ResearchGate.

  • Arkat USA. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC, (xi), 228-234.

  • Northrop, B. H. (n.d.). Flash Optimization. University of California, Irvine.

  • Wiley-VCH. (n.d.). Asymmetric Synthesis of Antithrombotic Agents M58163 and M58169: Dynamic Kinetic Resolution in Amide Formation. Angewandte Chemie.

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Amole Biotechnology Co., Ltd. This compound. [Link]

  • SENOVA PHARMA. (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6. [Link]

Sources

Technical Support Center: Purification of 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering colored impurities during the synthesis and purification of 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol. Our approach is rooted in fundamental chemical principles to ensure you can not only solve the immediate issue but also understand the underlying causes.

Frequently Asked Questions (FAQs)

Q1: Why is my synthesized this compound sample colored instead of white or off-white?

A: The presence of color, typically yellow, pink, or brown, is almost always due to the formation of highly conjugated impurities. The naphthol ring system is susceptible to oxidation, which can create quinone-type structures or other extended π-systems that absorb visible light[1]. Other potential causes include residual reagents from the synthesis, particularly if strong acids or oxidizing agents were used, or the thermal degradation of the compound or intermediates.

Q2: What is the most straightforward method to try first for removing a slight coloration?

A: For minor discoloration, recrystallization is the most efficient first step. This technique leverages differences in solubility between your target compound and the impurities at different temperatures[2]. If the impurity is present in a small amount, it will remain in the cold solvent (mother liquor) while your purified product crystallizes.

Q3: Will using activated carbon (charcoal) significantly reduce my final product yield?

A: Yes, it is a possibility. Activated carbon works by adsorbing large, flat, conjugated molecules onto its porous surface[3][4]. However, this adsorption is not perfectly selective and your target compound may also be adsorbed, leading to a reduction in yield[3]. The key is to use the minimum amount of carbon necessary and to limit the contact time to minimize product loss.

Q4: My product is an oil, not a solid. Can I still use these purification methods?

A: If your product is an oil, recrystallization is not a viable option. Your primary method for purification will be column chromatography . It is highly effective at separating components of a mixture based on their differential interactions with the stationary and mobile phases[5][6]. You may also consider a liquid-liquid extraction with a suitable wash if the colored impurity has a different acidity or basicity, for example, washing with a mild sodium thiosulfate solution if excess halogen reagents are suspected as the cause of color[7].

Troubleshooting Guide: From Discoloration to Purity

This section addresses specific problems you may encounter and provides a logical progression of steps to achieve a pure, colorless product.

Logical Troubleshooting Workflow

Below is a visual guide to the decision-making process for purifying your compound.

Troubleshooting_Workflow start Crude Colored Product (this compound) recrystallization Attempt Recrystallization start->recrystallization check_color Is the product colorless? recrystallization->check_color charcoal Perform Activated Carbon (Charcoal) Treatment check_color->charcoal No final_product Pure, Colorless Product check_color->final_product Yes check_color2 Is the product colorless? charcoal->check_color2 chromatography Perform Flash Column Chromatography check_color2->chromatography No check_color2->final_product Yes chromatography->final_product Success reassess Reassess Synthesis/ Characterize Impurity chromatography->reassess Failure

Caption: Troubleshooting workflow for color removal.

Detailed Q&A Troubleshooting

Problem 1: My product is a pale yellow solid after synthesis. Recrystallization improved it, but a yellow tint remains in the crystals.

  • Analysis & Causality: This indicates that the colored impurity has similar solubility properties to your product, making separation by recrystallization alone inefficient. The impurity is likely a structurally similar, but more conjugated, byproduct.

  • Recommended Action: Your next step should be treatment with activated carbon. Activated carbon is exceptionally effective at adsorbing the types of large, planar, conjugated molecules that are often responsible for color[4][8].

  • Protocol: See Protocol 2: Purification via Activated Carbon Treatment below. The process involves dissolving your semi-pure solid in a suitable hot solvent, adding a small amount of activated carbon, and performing a hot gravity filtration to remove the carbon (and the adsorbed impurities) before allowing the solution to cool and crystallize.

Problem 2: I used activated carbon, but my final yield was less than 30%. What went wrong?

  • Analysis & Causality: A significant loss of yield during charcoal treatment is typically due to one of two factors:

    • Excess Carbon: Too much activated carbon was used, leading to substantial adsorption of your desired product alongside the impurities[3].

    • Premature Crystallization: The product crystallized on the filter paper along with the carbon during the hot filtration step.

  • Recommended Action:

    • Optimize Carbon Amount: Reduce the amount of carbon used. Start with a very small amount (e.g., 1-2% of the solute's weight) and only add more if the color persists after a brief treatment[4].

    • Improve Hot Filtration Technique: Ensure the solution remains hot throughout the filtration process. Use a pre-heated funnel (stemless or short-stemmed is best) and filter the hot solution quickly. Keeping the flask over a heat source during filtration can also help[3].

Problem 3: I have tried recrystallization and activated carbon, but my product remains stubbornly colored. What is my final option?

  • Analysis & Causality: If these methods fail, it implies the impurity is present in significant quantities or has polarity and solubility characteristics that are nearly identical to your product. In this scenario, a more powerful separation technique is required.

  • Recommended Action: Flash column chromatography is the definitive method for separating challenging mixtures[9][10]. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system)[6].

  • Protocol: See Protocol 3: Purification by Flash Column Chromatography . You will first need to determine an appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture where your product has an Rf value of approximately 0.3-0.4, and the colored impurity is well-separated from it[9].

Problem 4: My product was pure and colorless, but it developed a pinkish hue after a week of storage. Why did this happen and how can I prevent it?

  • Analysis & Causality: This is a classic sign of product instability. Phenols and naphthols are susceptible to air oxidation, a process that can be accelerated by light. The newly formed colored species are likely quinone-type oxidation products.

  • Recommended Action: Proper storage is critical.

    • Inert Atmosphere: Store the product under an inert atmosphere like nitrogen or argon to prevent contact with oxygen.

    • Light Protection: Use an amber vial or wrap the container in aluminum foil to protect it from light.

    • Low Temperature: Store the product in a refrigerator or freezer to slow the rate of any potential degradation reactions.

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Test small amounts in various solvents (e.g., hexane, ethyl acetate, toluene, or mixtures thereof) to find the ideal one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected solvent to dissolve the solid completely at its boiling point. Add the solvent in small portions, waiting for boiling to resume after each addition.

  • Cooling & Crystallization: Once dissolved, remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Parameter Recommendation Rationale
Solvent Choice Hexane/Ethyl Acetate, TolueneProvides a good solubility gradient with temperature for many aromatic alcohols.
Cooling Rate Slow, undisturbed coolingPromotes the formation of larger, purer crystals.
Washing Ice-cold solventMinimizes re-dissolving the purified product while washing away impurities.
Protocol 2: Purification via Activated Carbon Treatment
  • Dissolution: Dissolve the impure solid in the minimum amount of a suitable hot solvent, as you would for recrystallization.

  • Cooling (Slightly): Remove the solution from the heat source and wait a few moments for vigorous boiling to cease. This prevents bumping when the carbon is added[4].

  • Carbon Addition: Add a very small amount of decolorizing activated carbon (e.g., the tip of a spatula, ~1-2% w/w of your compound). Swirl the flask.

  • Heating & Contact: Gently heat the mixture for 2-5 minutes with occasional swirling. Avoid prolonged heating, as this can increase product adsorption onto the carbon[3].

  • Hot Gravity Filtration: Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the activated carbon. The filtrate should be colorless or significantly less colored.

  • Crystallization & Isolation: Allow the hot, clear filtrate to cool and crystallize as described in Protocol 1. Collect the crystals via vacuum filtration.

Mechanism of Adsorption on Activated Carbon

Activated_Carbon cluster_0 Solution Before Treatment cluster_1 Activated Carbon Surface cluster_2 Solution After Treatment Product Product Molecule AC Porous Carbon Matrix Product->AC Minimal Adsorption (if optimized) Impurity Colored Impurity (Conjugated System) Impurity->AC Adsorption Product_Pure Product Molecule

Caption: Activated carbon selectively adsorbs large, colored impurities.

Protocol 3: Purification by Flash Column Chromatography
  • Solvent System Selection: Use TLC to find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives your product an Rf of ~0.3 and separates it from the colored impurities.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles[6].

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply gentle air pressure to push the solvent through. The compounds will travel down the column at different rates. The less polar compounds will elute first.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. The colored impurity band should be visibly separate from your product.

  • Analysis & Pooling: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

References

  • Carbotecnia. (2025). Decolorization with Activated Carbon.
  • PUROCARBON. (2024). Activated Carbon for Bleaching.
  • Huamei Carbon. (2025). The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Decolorizing carbon. Retrieved from CU Boulder Organic Chemistry website.
  • LibreTexts Chemistry. (2022). 3.5C: Charcoal.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • Westin, J. (n.d.). Column Chromatography.
  • ResearchGate. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid.
  • University of Alberta, Department of Chemistry. (n.d.). Column chromatography.
  • Columbia University, Department of Chemistry. (n.d.). Column chromatography.
  • Biotage. (2023). How can I remove color from my reaction product?.
  • Sigma-Aldrich. (n.d.). This compound.
  • Chem Help ASAP. (2021). column chromatography & purification of organic compounds.
  • Reddit. (2017). Unexpected fabulous color during organic reaction.
  • Springer. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • SENOVA PHARMA. (n.d.). Export (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6 In Stock In Bulk Supply.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • PubMed. (2005). Identification of a trace colored impurity in drug substance by preparative liquid chromatography and mass spectrometry.
  • ResearchGate. (2023). Synthesis of 5-Methoxy-2-acetyl-1-naphthol.
  • Reddit. (2024). chemical color kit troubleshooting.
  • Amole Biotechnology. (2025). This compound.
  • CLEARSYNTH. (n.d.). 1,2,3,4-Tetrahydro-5-(2-oxiranylmethoxy)-(2R,3S)-rel-2,3-naphthalenediol-D5.
  • Google Patents. (n.d.). US3316310A - Purification of naphthol.
  • The Journal of Chemical Physics. (n.d.). Theory of Color of Organic Compounds.
  • Arkivoc. (n.d.). Identification and synthesis of impurities formed during sertindole preparation.
  • PubMed. (2015). The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase.
  • Wikipedia. (n.d.). 1-Naphthol.
  • Google Patents. (n.d.). CN101134721A - The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone.
  • PubMed Central. (2020). The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase.
  • Organic Syntheses. (n.d.). ar-TETRAHYDRO-α-NAPHTHOL.
  • ChemicalBook. (n.d.). 1,2,3,4-Tetrahydro-1-naphthol.
  • Royal Society of Chemistry. (n.d.). Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters.

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Methoxytetralone Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reduction of 5-methoxytetralone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in obtaining 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol (5-methoxytetralol) with high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing 5-methoxytetralone to 5-methoxytetralol?

The reduction of the ketone functionality in 5-methoxytetralone is most commonly achieved using hydride-based reducing agents or catalytic hydrogenation. The choice of reagent depends on factors such as scale, desired selectivity, and available laboratory equipment.

  • Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, ideal for routine laboratory-scale reductions. It is known for its ease of handling and compatibility with protic solvents like methanol and ethanol.[1][2]

  • Lithium Aluminum Hydride (LiAlH₄): A much more powerful and less selective reducing agent than NaBH₄.[3] It will readily reduce the ketone but requires anhydrous conditions and careful handling due to its high reactivity with water and protic solvents.[4]

  • Catalytic Hydrogenation: This method employs hydrogen gas and a metal catalyst (e.g., Palladium on carbon, Platinum oxide). It is a clean and scalable method, often preferred in industrial settings.[5]

Q2: How does the methoxy group on the aromatic ring influence the reduction?

The electron-donating nature of the methoxy group can subtly influence the reactivity of the carbonyl group. However, for strong hydride donors like LiAlH₄, this electronic effect is generally negligible. For milder reagents like NaBH₄, the reaction rate might be slightly different compared to the unsubstituted tetralone, but the outcome is typically the same. A more significant consideration is the potential for side reactions under harsh conditions, such as demethylation with certain Lewis acidic reagents or during acidic workups.[6][7]

Q3: How can I monitor the progress of the reduction reaction?

Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.[8][9] A suitable mobile phase, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, will allow for the separation of the more polar alcohol product from the less polar ketone starting material.

Typical TLC parameters:

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: Hexane:Ethyl Acetate (e.g., 9:1 to 7:3 v/v)

  • Visualization: UV light (254 nm), where the starting material will be visible, and the product may or may not be, depending on its UV activity. Staining with potassium permanganate or ceric ammonium molybdate (CAM) can also be effective for visualizing the alcohol product.[10][11]

Troubleshooting Guide

This section addresses specific issues you may encounter during the reduction of 5-methoxytetralone.

Issue 1: Low or No Conversion of Starting Material

Possible Cause 1: Inactive Reducing Agent

  • Explanation: Sodium borohydride can decompose over time, especially if not stored in a dry environment. Lithium aluminum hydride is highly reactive with atmospheric moisture and can become deactivated if handled improperly.

  • Solution:

    • Use freshly opened or properly stored NaBH₄.

    • For LiAlH₄ reactions, ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[4]

Possible Cause 2: Insufficient Molar Excess of Reducing Agent

  • Explanation: While stoichiometrically one mole of NaBH₄ can reduce four moles of a ketone, in practice, a molar excess is used to ensure complete conversion.[8]

  • Solution: Increase the molar equivalents of the reducing agent. For NaBH₄, 1.5 to 2.0 equivalents are common. For LiAlH₄, 1.1 to 1.5 equivalents are typically sufficient.

Possible Cause 3: Low Reaction Temperature

  • Explanation: While many reductions proceed at room temperature or even 0 °C, some reactions may require gentle heating to go to completion, especially with milder reducing agents.

  • Solution: If TLC indicates a stalled reaction at room temperature, consider gently warming the reaction mixture (e.g., to 40 °C) and continue monitoring.

Experimental Protocols

Protocol 1: Reduction of 5-Methoxytetralone with Sodium Borohydride

This protocol is suitable for a standard laboratory-scale synthesis.

Materials:

  • 5-methoxytetralone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-methoxytetralone (1.0 eq) in methanol (10 mL per gram of tetralone) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC (Hexane:Ethyl Acetate 8:2).

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench the reaction by adding 1 M HCl until the bubbling ceases (pH ~5-6).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-methoxytetralol.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) if necessary.

Protocol 2: Reduction of 5-Methoxytetralone with Lithium Aluminum Hydride

! CAUTION ! LiAlH₄ reacts violently with water. This procedure must be carried out under a dry, inert atmosphere.

Materials:

  • 5-methoxytetralone

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add LiAlH₄ (1.2 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 5-methoxytetralone (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the solution of 5-methoxytetralone dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction mixture to 0 °C and quench cautiously by the sequential dropwise addition of:

    • Water (X mL, where X is the mass of LiAlH₄ in grams)

    • 15% aqueous NaOH (X mL)

    • Water (3X mL)

  • Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography as described in Protocol 1.

Data Presentation

Parameter5-Methoxytetralone5-Methoxytetralol
Molecular Formula C₁₁H₁₂O₂C₁₁H₁₄O₂
Molecular Weight 176.21 g/mol [12]178.23 g/mol
Appearance White to off-white solidWhite solid or colorless oil
Boiling Point 160-162 °C at 7 mmHg[13]N/A
Melting Point 87-91 °C[13]Varies

Visualizations

Experimental Workflow for NaBH₄ Reduction

NaBH4_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification A Dissolve 5-methoxytetralone in Methanol B Cool to 0 °C A->B C Add NaBH4 portion-wise B->C Start Addition D Stir at RT (2-4h) C->D E Monitor by TLC D->E F Quench with 1M HCl E->F Reaction Complete G Remove Methanol F->G H Extract with DCM G->H I Wash & Dry H->I J Concentrate I->J K Column Chromatography (if needed) J->K

Caption: Workflow for the sodium borohydride reduction of 5-methoxytetralone.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting cluster_TLC_Analysis TLC Analysis cluster_Solutions1 Solutions for Incomplete Reaction cluster_Solutions2 Solutions for Side Reactions cluster_Solutions3 Solutions for Purification Issues Start Low Yield of 5-Methoxytetralol TLC Analyze TLC of Crude Product Start->TLC Unreacted_SM Significant Unreacted Starting Material? TLC->Unreacted_SM Side_Products Presence of Unexpected Spots? TLC->Side_Products Streaking Product Streaking or Baseline Material? TLC->Streaking Sol1A Check Reagent Activity Unreacted_SM->Sol1A Sol1B Increase Reagent Equivalents Unreacted_SM->Sol1B Sol1C Increase Reaction Time/Temp Unreacted_SM->Sol1C Sol2A Lower Reaction Temperature Side_Products->Sol2A Sol2B Use Milder Reagent Side_Products->Sol2B Sol2C Modify Workup Conditions Side_Products->Sol2C Sol3A Optimize Extraction pH Streaking->Sol3A Sol3B Improve Drying of Organic Layer Streaking->Sol3B Sol3C Adjust Chromatography Conditions Streaking->Sol3C

Caption: Troubleshooting decision tree for low yield in 5-methoxytetralone reduction.

References

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available at: [Link].

  • 1-Tetralone - Wikipedia. Available at: [Link].

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011-08-12). Available at: [Link].

  • Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. Available at: [Link].

  • NaBH4 Reduction of Ketone to Alcohol. Available at: [Link].

  • 2: Reduction of Organic Compounds (Experiment) - Chemistry LibreTexts. (2021-08-16). Available at: [Link].

  • α-Tetralone undergoes Birch reduction to give an excellent yield ... | Study Prep in Pearson+. (2024-06-30). Available at: [Link].

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  • An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. (2019-09-17). Available at: [Link].

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC - The Royal Society of Chemistry. Available at: [Link].

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  • Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. Available at: [Link].

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  • Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism - AdiChemistry. Available at: [Link].

  • What are the byproducts of reduction with borohydride? : r/chemistry - Reddit. (2018-08-07). Available at: [Link].

  • Experiment 5 Reductions with Lithium Aluminium Hydride. Available at: [Link].

  • The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane. Available at: [Link].

  • (PDF) Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone - ResearchGate. (2025-11-03). Available at: [Link].

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  • 3 - Organic Syntheses Procedure. Available at: [Link].

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023-02-03). Available at: [Link].

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  • (PDF) Isopropylation of 5-methoxy-1-tetralone - ResearchGate. (2015-08-17). Available at: [Link].

  • Organic Practical Setup 9. Reduction with LiAlH4 & NaBH4 - YouTube. (2015-01-04). Available at: [Link].

  • Sodium Borohydride - Common Organic Chemistry. Available at: [Link].

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  • Novel Transformation of Methoxy Tetralones During Demethylation with Boron Trifluoride Etherate and Acetic Anhydride - Sci-Hub. Available at: [Link].

  • Thin Layer Chromatography (TLC) System Descriptions and Visualizations - SWGDrug. Available at: [Link].

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism - YouTube. (2016-02-10). Available at: [Link].

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Technical Support Center: Improving Enantioselectivity in the Asymmetric Synthesis of 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the asymmetric synthesis of 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical chiral transformation. The synthesis of this molecule, a key intermediate for various pharmacologically active compounds, often hinges on achieving high enantioselectivity. This resource provides in-depth, experience-driven advice to navigate the common challenges encountered in the laboratory.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: Low enantiomeric excess (ee%) is observed. What are the potential causes and how can I improve it?

Answer:

Low enantiomeric excess is the most common challenge in this asymmetric synthesis. The root causes are often multifaceted, involving the catalyst system, reaction conditions, and substrate quality. Here is a systematic approach to diagnosing and resolving this issue:

1. Catalyst and Ligand Selection: The choice of the chiral catalyst is paramount.[1][2] The Noyori-type asymmetric hydrogenation and transfer hydrogenation are widely employed for the reduction of aryl ketones like 5-methoxy-1-tetralone.[3][4][5]

  • Expert Insight: While commercially available ruthenium-based catalysts with ligands like BINAP are a good starting point, the steric and electronic properties of the ligand must be well-matched to the substrate.[4][6] For tetralone derivatives, ligands with a more rigid backbone and tunable dihedral angles can offer superior enantioselectivity.

  • Troubleshooting Steps:

    • Screen a panel of chiral ligands: Evaluate a variety of diphosphine ligands (e.g., (R)- or (S)-BINAP, TunePhos) and chiral diamine ligands (e.g., TsDPEN).

    • Verify ligand purity and integrity: Chiral ligands can racemize or decompose over time. Ensure you are using a high-purity, enantiomerically pure ligand.

    • Consider catalyst activation: Some precatalysts require an activation step to form the active catalytic species.[4][7] Ensure your activation protocol is appropriate for the chosen catalyst.

2. Reaction Parameters: Subtle changes in reaction conditions can have a profound impact on enantioselectivity.

  • Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer. However, this may also decrease the reaction rate.

  • Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the substrate's approach to the active site.[8] Protic solvents like isopropanol are common in transfer hydrogenations, while aprotic solvents like dichloromethane or toluene are often used in hydrogenation with H₂ gas.

  • Hydrogen Pressure (for hydrogenation): Higher hydrogen pressure can sometimes negatively impact enantioselectivity. An optimal pressure should be determined experimentally.

  • Base (for transfer hydrogenation): In transfer hydrogenations using formic acid/triethylamine as the hydrogen source, the ratio of the components is critical and should be optimized.

3. Substrate Purity: The purity of the starting material, 5-methoxy-1-tetralone, is a frequently overlooked factor.

  • Expert Insight: Impurities can act as catalyst poisons or inhibitors, leading to both low conversion and low ee%. Aldehyd impurities, in particular, can compete with the ketone for the catalyst's active site.

  • Troubleshooting Steps:

    • Purify the starting material: Recrystallization or column chromatography of the 5-methoxy-1-tetralone is highly recommended.

    • Characterize the purified substrate: Use techniques like ¹H NMR, ¹³C NMR, and GC-MS to confirm purity before use.

Below is a decision tree to guide your troubleshooting process for low enantioselectivity.

G start Low ee% catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions substrate Check Substrate Purity start->substrate ligand Screen Chiral Ligands catalyst->ligand activation Verify Catalyst Activation catalyst->activation temp Lower Temperature conditions->temp solvent Screen Solvents conditions->solvent purify Purify Starting Material substrate->purify success High ee% Achieved ligand->success activation->success temp->success solvent->success characterize Characterize Purified Substrate purify->characterize characterize->success G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Analysis setup1 1. Add catalyst precursor and chiral ligand to a dry Schlenk flask. setup2 2. Evacuate and backfill with an inert gas (e.g., Argon) three times. setup1->setup2 setup3 3. Add degassed solvent (e.g., isopropanol). setup2->setup3 setup4 4. Stir the mixture at room temperature to form the active catalyst. setup3->setup4 exec1 5. Add 5-methoxy-1-tetralone to the flask. setup4->exec1 exec2 6. If using formic acid/triethylamine, add the mixture. exec1->exec2 exec3 7. Heat the reaction to the desired temperature and monitor by TLC or GC. exec2->exec3 workup1 8. Upon completion, cool the reaction to room temperature. exec3->workup1 workup2 9. Quench the reaction (e.g., with water or saturated NH₄Cl). workup1->workup2 workup3 10. Extract the product with an organic solvent (e.g., ethyl acetate). workup2->workup3 workup4 11. Dry the organic layer, concentrate, and purify by column chromatography. workup3->workup4 analysis 12. Determine the enantiomeric excess by chiral HPLC or GC. workup4->analysis

Sources

Technical Support Center: A Researcher's Guide to Resolving NMR Peak Overlap in 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the NMR analysis of 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of spectral interpretation for this and structurally similar molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of NMR peak overlap. Our goal is to provide you with the expertise and practical insights needed to confidently resolve spectral ambiguities and ensure the integrity of your structural elucidation.

Troubleshooting Guide: Navigating Peak Overlap

Peak overlap in NMR spectra is a common hurdle that can obscure crucial structural information. For a molecule like this compound, with both aromatic and aliphatic regions, this can be particularly challenging. This section provides a problem-and-solution framework to systematically address these issues.

Question: My aromatic proton signals around 6.7-7.2 ppm are overlapping, making it difficult to assign the substitution pattern. How can I resolve these signals?

Answer:

Overlapping signals in the aromatic region are a frequent challenge due to the similar electronic environments of the aromatic protons. Here’s a systematic approach to resolving this:

1. Optimize Experimental Conditions:

  • Solvent Change: The chemical shift of protons can be influenced by the solvent.[1] If you are using a common solvent like CDCl₃, consider acquiring a spectrum in a solvent with different properties, such as benzene-d₆ or acetone-d₆. The aromatic rings of benzene-d₆ can induce significant changes in the chemical shifts of your analyte's aromatic protons, often spreading them out.

  • Temperature Variation: Adjusting the temperature of the NMR experiment can sometimes be sufficient to resolve overlapping resonances. Changes in temperature can affect molecular conformations and intermolecular interactions, leading to slight shifts in proton resonances that may resolve the overlap.

2. Employ Advanced NMR Techniques:

  • 2D COSY (Correlation Spectroscopy): A COSY experiment will reveal which protons are coupled to each other.[2] Even with overlapping signals, you can trace the correlations to identify neighboring protons. For instance, you should be able to identify the doublet corresponding to the proton ortho to the methoxy group and trace its coupling to the adjacent proton.

  • 2D TOCSY (Total Correlation Spectroscopy): If the aromatic protons are part of a single spin system, a TOCSY experiment can reveal all the protons within that system, even if they are not directly coupled.[3] This can be particularly useful for confirming the assignments of all aromatic protons.

Question: The aliphatic proton signals in the 1.8-3.0 ppm range are crowded, and I can't distinguish the individual methylene and methine protons. What are my options?

Answer:

The aliphatic region of this compound contains several methylene groups and a methine proton, which can lead to a complex and overlapping set of multiplets. Here's how to dissect this region:

1. Higher Field Strength:

  • If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will increase the chemical shift dispersion, often resolving the overlapping signals.

2. 2D Heteronuclear Techniques:

  • HSQC (Heteronuclear Single Quantum Coherence): This is one of the most powerful tools for this situation. An HSQC spectrum correlates each proton to the carbon it is directly attached to.[4] Since ¹³C spectra have a much wider chemical shift range, the carbon signals are typically well-resolved. By identifying the carbon signals, you can then trace back to the attached proton signals in the crowded ¹H spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is invaluable for piecing together the molecular structure. For example, you can look for correlations from the methoxy protons to the aromatic carbon at the 5-position, or from the benzylic protons to the aromatic carbons.

3. Use of Lanthanide Shift Reagents (LSRs):

  • LSRs are paramagnetic complexes that can be added to your NMR sample.[5] They coordinate to Lewis basic sites in the molecule, such as the hydroxyl and methoxy groups in your compound, and induce large changes in the chemical shifts of nearby protons. The magnitude of the shift is dependent on the distance from the lanthanide ion, which can effectively spread out overlapping signals. Europium and praseodymium complexes are commonly used for this purpose.[6]

Frequently Asked Questions (FAQs)

This section addresses broader questions about the NMR analysis of this compound, providing foundational knowledge to support your experimental work.

Question: What are the expected ¹H and ¹³C chemical shifts for this compound?

Answer:

Position Proton (¹H) Chemical Shift (ppm, predicted) Carbon (¹³C) Chemical Shift (ppm, predicted) Notes
1-CH(OH)~4.8 - 5.0~65 - 70The chemical shift of this methine proton is influenced by the adjacent hydroxyl group and the aromatic ring.
2-CH₂~1.8 - 2.2~28 - 32Diastereotopic protons in this position may exhibit complex splitting patterns.
3-CH₂~1.9 - 2.3~18 - 22
4-CH₂~2.7 - 2.9~25 - 29Benzylic protons, deshielded by the aromatic ring.
5-C(OCH₃)-~155 - 160Quaternary carbon attached to the methoxy group.
6-CH~6.7 - 6.9~110 - 115Aromatic proton ortho to the methoxy group.
7-CH~7.0 - 7.2~125 - 130Aromatic proton meta to the methoxy group.
8-CH~6.6 - 6.8~105 - 110Aromatic proton ortho to the methoxy group and para to the aliphatic ring fusion.
4a-C-~135 - 140Quaternary aromatic carbon.
8a-C-~125 - 130Quaternary aromatic carbon.
OCH₃~3.8 - 3.9~55 - 60Methoxy group protons, typically a sharp singlet.
OHVariable-The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature.

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Question: When should I consider using a 2D NMR experiment?

Answer:

You should consider using 2D NMR experiments whenever you encounter ambiguity in your 1D ¹H NMR spectrum that cannot be resolved by simple inspection or by optimizing experimental conditions.[3] Specifically, 2D NMR is essential when:

  • Significant peak overlap occurs: This is the primary reason to move to 2D techniques.

  • Complex spin systems are present: When protons are coupled to multiple other protons, leading to complex and overlapping multiplets.

  • You need to confirm structural assignments: 2D NMR provides definitive evidence of connectivity between atoms, which is crucial for unambiguous structure elucidation.

  • You are working with a novel compound: For new molecules, 2D NMR is a standard and necessary tool for complete characterization.

Experimental Protocols

This section provides step-by-step methodologies for key experiments discussed in this guide.

Protocol 1: Resolving Peak Overlap with 2D NMR

This workflow outlines the decision-making process and steps for using 2D NMR to resolve overlapping signals.

NMR_Workflow start 1D ¹H NMR shows peak overlap solvent Change Solvent (e.g., CDCl₃ to Benzene-d₆) start->solvent resolved Peak Overlap Resolved solvent->resolved If resolved unresolved Overlap Persists solvent->unresolved If overlap persists temp Vary Temperature temp->resolved If resolved unresolved2 Further Ambiguity temp->unresolved2 If overlap persists cosy Acquire 2D COSY hsqc Acquire 2D HSQC cosy->hsqc For H-C correlations hmbc Acquire 2D HMBC hsqc->hmbc For long-range correlations hmbc->resolved unresolved->temp unresolved2->cosy

Caption: Decision workflow for resolving NMR peak overlap.

Step-by-Step Guide for 2D NMR:

  • Sample Preparation: Prepare a solution of 5-10 mg of your compound in 0.5-0.7 mL of a deuterated solvent in a standard 5 mm NMR tube.

  • Acquire a ¹H Spectrum: Obtain a standard 1D ¹H NMR spectrum to ensure the sample is of good quality and to reference the chemical shifts.

  • Set up the 2D COSY Experiment:

    • Select the COSY pulse program on the spectrometer.

    • Set the spectral width to encompass all proton signals.

    • Choose an appropriate number of scans and increments to achieve adequate resolution and signal-to-noise.

  • Set up the 2D HSQC Experiment:

    • Select the HSQC pulse program.

    • Set the ¹H and ¹³C spectral widths.

    • The experiment is optimized for one-bond ¹J(CH) coupling constants, typically around 145 Hz.

  • Set up the 2D HMBC Experiment:

    • Select the HMBC pulse program.

    • Set the ¹H and ¹³C spectral widths.

    • Optimize the experiment for long-range coupling constants (ⁿJ(CH)), typically in the range of 4-10 Hz.

  • Data Processing and Interpretation:

    • Process the 2D data using the appropriate software (e.g., Fourier transformation, phasing, and baseline correction).

    • Analyze the cross-peaks in each spectrum to establish correlations and assign the structure. A step-by-step guide to interpreting 2D NMR can be found in various resources.[2][7]

Protocol 2: Using Lanthanide Shift Reagents

This protocol provides a general procedure for using LSRs to resolve peak overlap.

  • Sample Preparation: Prepare a solution of your compound in a dry, aprotic deuterated solvent (e.g., CDCl₃). It is crucial that the solvent is free of water, as water can compete with your compound for coordination to the LSR.

  • Acquire a Reference Spectrum: Obtain a standard ¹H NMR spectrum of your compound before adding the LSR.

  • Incremental Addition of LSR:

    • Prepare a stock solution of the LSR (e.g., Eu(fod)₃ or Pr(fod)₃) in the same deuterated solvent.

    • Add a small aliquot of the LSR stock solution to your NMR sample.

    • Acquire a ¹H NMR spectrum after each addition.

  • Monitor Spectral Changes: Observe the changes in the chemical shifts of your proton signals. Protons closer to the coordination site (the hydroxyl and methoxy groups) will experience larger shifts.

  • Data Analysis: Continue adding the LSR until sufficient peak separation is achieved for analysis. Be aware that high concentrations of LSR can cause line broadening.[8]

References

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]

  • Advanced NMR Techniques and Applications. Fiveable. [Link]

  • High-Resolution NMR for Complex Molecule Analysis. Creative Biostructure. [Link]

  • Introduction to NMR. Organic Chemistry Tutor. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Bath. [Link]

  • A Level Organic Chemistry – NMR Spectroscopy. A-Level Chemistry. [Link]

  • NMR spectroscopy - An Easy Introduction. Chemistry Steps. [Link]

  • Advanced Nmr Techniques Organic. Advanced Organic Chemistry. [Link]

  • Lanthanide shift reagents in nmr. Slideshare. [Link]

  • SUPPORTING INFORMATION FOR. [Link]

  • Chemical constituents of Centaurea omphalotricha Coss. & Durieu ex Batt. & Trab. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Nadjeeb's Blog. [Link]

  • Advanced NMR techniques for structural characterisation of heterocyclic structures. Escola Superior Agrária - Instituto Politécnico de Bragança. [Link]

  • Chemical Shift Reagent| Proton NMR| Simplification of Complex Spectra. YouTube. [Link]

  • 9.11: Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]

  • NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Wiley Analytical Science. [Link]

  • 23.1: NMR Shift Reagents. Chemistry LibreTexts. [Link]

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Long-term stability and storage conditions for 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol (CAS No. 61982-91-0). This document provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and proper storage of this compound. Adherence to these guidelines is critical for ensuring experimental reproducibility and preserving the chemical integrity of the material.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For maximum long-term stability, the compound should be stored under a controlled atmosphere, protected from light, and kept at a low temperature. The specific recommendations are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Slows down potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the sensitive hydroxyl group.
Light Amber Glass Vial / Protect from LightThe naphthol moiety is light-sensitive and can degrade upon UV exposure.[1]
Container Tightly Sealed, DryPrevents moisture absorption and contamination.[2][3][4]
Q2: Why are these specific storage conditions so critical? What is the chemical basis for potential degradation?

The structure of this compound contains two key features that make it susceptible to degradation: a secondary benzylic alcohol and a methoxy-substituted naphthol-like ring system.

  • Oxidative Sensitivity: The secondary alcohol at the C1 position is a benzylic alcohol. This functional group is highly susceptible to oxidation, which would convert it to the corresponding ketone, 5-methoxy-1-tetralone. This process can be initiated by atmospheric oxygen and is often accelerated by exposure to light, heat, or trace metal impurities.[5] Storing under an inert gas like argon or nitrogen displaces oxygen, effectively inhibiting this primary degradation pathway.

  • Light Sensitivity: Naphthol and its derivatives are known to be light-sensitive.[1] Photons can provide the activation energy for unwanted side reactions, including oxidation, leading to the formation of colored impurities and a decrease in purity. Using an amber vial or storing the container in the dark is a mandatory precaution.

Q3: How can I visually identify if my sample of this compound has degraded?

A pure sample of this compound should be a white to off-white solid. The most common visual indicator of degradation is a change in color. If your sample has developed a yellow or brownish tint, it is a strong indication that oxidation or other degradation processes have occurred. While a slight color change may not render the material unusable for all applications, it warrants immediate purity re-assessment.

Q4: What is the expected shelf-life of this compound?

The manufacturer does not typically provide a specific expiration date when stored under optimal conditions. When stored as recommended (refrigerated, under inert gas, and protected from light), the compound should remain stable for several years. However, for critical applications, such as in GMP environments or for creating reference standards, it is best practice to re-qualify the material's purity after 12-24 months of storage or if any visual changes are observed.

Troubleshooting Guide

Issue: My sample has turned yellow/brown, but I need to use it for a non-critical preliminary experiment. What should I do?

A color change signifies the presence of impurities. The primary degradation product is likely 5-methoxy-1-tetralone. While the material may still be predominantly the desired compound, the exact purity is unknown.

  • Causality: The color change is due to the formation of oxidized species and potentially other minor degradation products which often have chromophores that absorb visible light.

  • Recommended Action:

    • Purity Analysis: Before use, you MUST assess the purity of the material. Use one of the analytical protocols provided below (HPLC or GC-MS) to determine the percentage of the desired compound remaining.

    • Risk Assessment: Based on the purity data, decide if it is acceptable for your specific experiment. For sensitive biological assays or quantitative studies, using a degraded sample is highly discouraged as impurities could lead to misleading results.

    • Purification (Advanced): If a high-purity sample is required and new material cannot be obtained, purification via flash column chromatography may be possible, though this requires significant chemistry expertise.

Issue: My experimental results are inconsistent. Could compound degradation be the cause?

Yes, absolutely. Using a degraded or impure starting material is a common source of experimental irreproducibility.

  • Causality: If the compound has degraded, its effective concentration in your stock solution will be lower than calculated. Furthermore, the degradation products themselves could have unintended biological or chemical activity, acting as inhibitors, agonists, or interfering species in your assay.

  • Recommended Action:

    • Aliquot and Re-test: Prepare a fresh stock solution from a new, unopened vial of the compound if available. If not, use a sample that has been rigorously stored according to best practices.

    • Confirm Purity: Run a purity analysis (HPLC, GC-MS, or qNMR) on the exact lot of material being used in your experiments to confirm its identity and integrity.[6]

    • Review Handling Procedures: Ensure that stock solutions are not repeatedly freeze-thawed and are stored appropriately (e.g., at -20°C or -80°C in small, single-use aliquots).

Issue: I need to confirm the purity of my stored this compound. How can I do this?

Verifying the purity of your compound is a critical step in validating your experimental setup. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two effective methods.

  • HPLC: This is often the preferred method for its versatility and robustness with compounds of this type.[6]

  • GC-MS: This method provides excellent separation and definitive identification based on mass spectra, provided the compound is thermally stable.[6]

Detailed protocols for both methods are provided in the following section.

Visualizing Degradation

The primary degradation concern is the oxidation of the benzylic alcohol to a ketone. This chemical transformation is illustrated below.

Degradation_Pathway start This compound (Desired Compound) end 5-Methoxy-1-tetralone (Primary Degradation Product) start->end Oxidation [O₂, light, heat]

Caption: Potential oxidative degradation pathway of the title compound.

Experimental Protocols for Purity Assessment

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound using a reverse-phase HPLC system with UV detection.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1.0 mL of HPLC-grade acetonitrile or methanol to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved.

    • Perform a 1:10 dilution of the stock solution with the mobile phase for analysis.

  • Instrumentation and Conditions:

    • HPLC System: Standard analytical HPLC with UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water. Adjust ratio as needed for optimal separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 275 nm (based on the methoxy-naphthalene chromophore).

    • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 15-20 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the prepared sample.

    • Run the analysis for 10-15 minutes, or long enough for all peaks to elute.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • The appearance of a significant secondary peak may indicate the presence of the oxidized tetralone product or other impurities.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for identifying and quantifying volatile impurities and confirming the mass of the parent compound.[6]

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in a volatile organic solvent such as Dichloromethane or Ethyl Acetate.

    • Ensure the sample is fully dissolved.

  • Instrumentation and Conditions:

    • GC-MS System: Standard GC coupled to a Mass Spectrometer.

    • Column: Capillary column suitable for moderately polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[6]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: m/z 40-450.

      • Source Temperature: 230 °C.

  • Procedure:

    • Inject 1 µL of the prepared sample into the GC.

    • Acquire the total ion chromatogram (TIC) and mass spectra for all eluting peaks.

  • Data Analysis:

    • Identify the main peak corresponding to this compound by its retention time and mass spectrum (expected molecular ion [M]+ at m/z = 178.2).

    • Identify any impurity peaks by analyzing their respective mass spectra. The oxidized product, 5-methoxy-1-tetralone, would have an expected molecular ion [M]+ at m/z = 176.2.

    • Calculate purity based on the peak area percentage in the TIC.

References

  • Oztaskin, N., Goksu, S., & Secen, H. (2017). An Alternative and Straightforward Synthesis of Dopaminergic 5–Methoxy–1,2,3,4–tetrahydronaphthalen–2–amine. Letters in Organic Chemistry, 14(8).
  • Weyrauch, P., et al. (2020). The 5,6,7,8-Tetrahydro-2-Naphthoyl-Coenzyme A Reductase Reaction in the Anaerobic Degradation of Naphthalene and Identification of Downstream Metabolites. Applied and Environmental Microbiology, 86(15). Retrieved from [Link]

  • Loba Chemie. (n.d.). 1-NAPHTHOL EXTRA PURE - Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2,3,4-Tetrahydro-1-naphthol, 85+%. Retrieved from [Link]

  • Weyrauch, P., et al. (2020). The 5,6,7,8-tetrahydro-2-naphthoyl-CoA reductase reaction in the anaerobic degradation of naphthalene and identification of downstream metabolites. ResearchGate. Retrieved from [Link]

  • Bibi, S., et al. (2017). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. PMC - NIH. Retrieved from [Link]

  • Weyrauch, P., et al. (2020). The 5,6,7,8-Tetrahydro-2-Naphthoyl-Coenzyme A Reductase Reaction in the Anaerobic Degradation of Naphthalene and Identification of Downstream Metabolites. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Naphthol. Retrieved from [Link]

  • Bibi, S., et al. (2017). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. ResearchGate. Retrieved from [Link]

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Validation & Comparative

A Multi-Dimensional Approach to Structural Confirmation: A Guide to 2D NMR Analysis of 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of synthetic chemistry and drug discovery, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. While one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy is an indispensable first-pass analytical tool, its limitations become apparent with increasing molecular complexity. Overlapping signals and the challenge of definitively assigning proton and carbon resonances can lead to ambiguity. This guide provides an in-depth comparison of how a suite of two-dimensional (2D) NMR experiments—COSY, HSQC, and HMBC—overcomes these challenges to provide a self-validating, unambiguous structural elucidation of 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol.

The Limitations of a One-Dimensional View

A standard ¹H NMR spectrum of this compound would present several distinct regions: aromatic protons, a methoxy singlet, a proton adjacent to the hydroxyl group, and a cluster of aliphatic protons. Similarly, the ¹³C NMR would show signals for aromatic, aliphatic, and methoxy carbons. However, several critical questions remain unanswered by 1D data alone:

  • Which specific proton is coupled to which?

  • How can we definitively assign the signals in the crowded aliphatic region (C2, C3, C4)?

  • How do we connect the methoxy group and the hydroxyl-bearing carbon to the correct positions on the aromatic ring?

  • How are the quaternary carbons (C4a, C5, C8a) identified and assigned?

Answering these questions with certainty requires moving from a one-dimensional line of data to a two-dimensional correlation map.

The 2D NMR Experimental Workflow: A Systematic Approach

The power of 2D NMR lies in its ability to reveal interactions and correlations between nuclei, painting a detailed picture of the molecular framework.[1][2][3][4] The process is systematic, with each experiment providing a unique and complementary piece of the structural puzzle.

Experimental Protocol
  • Sample Preparation: A solution of 5-10 mg of the synthesized this compound is prepared in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution is filtered into a standard 5 mm NMR tube.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). A standard suite of experiments is run, including ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC. Modern spectrometers often have automated protocols for these experiments.[5][6]

  • Data Processing and Analysis: The acquired data is subjected to Fourier transformation in both dimensions to generate the 2D contour plots that will be used for interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Compound Synthesized Compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Experiments 1D: ¹H, ¹³C 2D: COSY, HSQC, HMBC Spectrometer->Experiments FID Raw Data (FID) Experiments->FID FT Fourier Transform (2D) FID->FT Spectra 2D Correlation Spectra FT->Spectra Structure Structure Confirmation Spectra->Structure

Fig. 1: Standard workflow for 2D NMR structural elucidation.

Deconstructing the Molecule: A Step-by-Step 2D NMR Interpretation

To illustrate the process, we will use hypothetical, yet realistic, chemical shift data for this compound.

Structure and Numbering:

this compound Structure
Step 1: ¹H-¹H Correlation with COSY

Correlation Spectroscopy (COSY) is the foundational 2D experiment that identifies protons coupled to each other, typically through two or three bonds (vicinal coupling).[7][8][9][10] The spectrum displays the ¹H NMR spectrum on both axes, with off-diagonal "cross-peaks" connecting coupled protons.

Expected COSY Correlations:

  • Aliphatic Spin System: We expect a chain of correlations connecting the protons on the saturated ring. The proton at C1 (H1) will show a cross-peak to the protons at C2 (H2). H2 will, in turn, correlate with H3, and H3 with H4. This allows us to "walk" along the C1-C2-C3-C4 backbone.

  • Aromatic Spin System: In the aromatic region, the proton at C6 (H6) is coupled to H7, which is coupled to H8. This will appear as a separate network of cross-peaks, confirming their adjacency on the benzene ring.

G cluster_cosy H1 H1 H2 H2 H1->H2 H3 H3 H2->H3 H4 H4 H3->H4 H6 H6 H7 H7 H6->H7 H8 H8 H7->H8

Fig. 2: Visualization of expected COSY correlations.
Step 2: Direct ¹H-¹³C Attachment with HSQC

Heteronuclear Single Quantum Coherence (HSQC) provides a definitive link between each proton and the carbon atom it is directly attached to (a one-bond correlation).[11][12][13][14] The 2D spectrum plots the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak represents a C-H bond.

Expected HSQC Correlations: This experiment resolves all ambiguity about which proton signal corresponds to which carbon signal. For example, the proton signal around 4.8 ppm (H1) will show a cross-peak to the carbon signal around 68 ppm (C1), confirming their direct connection. This is repeated for every protonated carbon in the molecule. Importantly, quaternary carbons and the hydroxyl proton (if it exchanges with the solvent) will not appear in the HSQC spectrum.

ProtonApprox. ¹H Shift (ppm)CarbonApprox. ¹³C Shift (ppm)HSQC Correlation
H14.8C168Present
H21.9C230Present
H31.8C319Present
H42.8C429Present
H66.7C6109Present
H77.1C7127Present
H86.8C8115Present
OMe3.8OMe55Present
C4a-C4a129Absent
C5-C5158Absent
C8a-C8a139Absent
Table 1: Predicted ¹H-¹³C one-bond correlations from HSQC.
Step 3: Assembling the Framework with HMBC

Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most powerful experiment for piecing together the complete molecular skeleton. It reveals correlations between protons and carbons that are two, three, and sometimes four bonds apart.[11][15][16][17] This allows us to connect the spin systems identified by COSY and to locate non-protonated (quaternary) carbons.

Key HMBC Correlations for Structural Confirmation:

  • Positioning the Methoxy Group: The methoxy protons (~3.8 ppm) will show a strong correlation to the carbon at ~158 ppm. This carbon must be C5, confirming the methoxy group's attachment point.

  • Connecting the Rings: The aliphatic protons at C4 (~2.8 ppm) are three bonds away from the aromatic carbon C5 and two bonds from C4a. Therefore, H4 will show HMBC cross-peaks to both C5 and the quaternary carbon C4a, definitively linking the aliphatic and aromatic rings.

  • Locating the Hydroxyl Group: The proton on C1 (H1, ~4.8 ppm) will show correlations to C2 (two bonds) and the quaternary carbon C8a (three bonds). This confirms the C1 position and its relationship to the aromatic ring fusion.

  • Assigning Aromatic Protons: The aromatic proton H8 (~6.8 ppm) will show a three-bond correlation to the quaternary carbon C8a, further solidifying the ring junction assignments.

G cluster_hmbc H_OMe OMe C5 C5 H_OMe->C5 3J H4 H4 H4->C5 3J C4a C4a H4->C4a 2J H1 H1 C8a C8a H1->C8a 3J

Fig. 3: Visualization of key long-range HMBC correlations.

Conclusion: A Self-Validating System

By systematically analyzing the data from COSY, HSQC, and HMBC experiments, a complete and unambiguous picture of the this compound structure emerges.

  • COSY establishes the proton connectivity within the aliphatic and aromatic rings independently.

  • HSQC links every proton to its directly attached carbon, providing precise chemical shift assignments for all CH, CH₂, and CH₃ groups.

  • HMBC serves as the master architect, connecting these individual fragments through long-range correlations and definitively placing the substituents and quaternary carbons.

References

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.[Link]

  • HSQC and HMBC. Columbia University NMR Core Facility.[Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. SpringerLink.[Link]

  • Heteronuclear single quantum coherence spectroscopy. Wikipedia.[Link]

  • Heteronuclear single quantum coherence spectroscopy. Grokipedia.[Link]

  • COSY (COrrelation SpectroscopY). CEITEC.[Link]

  • Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts.[Link]

  • HMBC (Heteronuclear Multiple Bond Correlation). NMR Web.[Link]

  • HMBC. Chemistry LibreTexts.[Link]

  • How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. YouTube.[Link]

  • 2D NMR: Overview of Homonuclear Correlation Techniques. JoVE.[Link]

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  • Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts.[Link]

  • Homonuclear correlated spectroscopy (COSY): The basics of two‐dimensional NMR. Semantic Scholar.[Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.[Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube.[Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International.[Link]

  • Organic Structures from 2D NMR Spectra. Wiley.[Link]

  • SUPPORTING INFORMATION FOR. pubs.acs.org.[Link]

  • Common 2D (COSY, HSQC, HMBC).SDSU NMR Facility.
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  • HMBC and HMQC Spectra. Chemistry LibreTexts.[Link]

  • Interpreting 2-D NMR Spectra. Chemistry LibreTexts.[Link]

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  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. pubs.acs.org.[Link]

  • Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. ResearchGate.[Link]

  • 2D NMR FOR THE CHEMIST. chem.wisc.edu.[Link]

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A Guide to the Stereoselective Biological Activity of (R)- and (S)-5-Methoxy-1,2,3,4-tetrahydro-1-naphthol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the stereoselective biological activities of 5-methoxy-1,2,3,4-tetrahydro-1-naphthol enantiomers for researchers, scientists, and drug development professionals.

The tetralin (1,2,3,4-tetrahydronaphthalene) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds.[1][[“]][3] Its presence in drugs ranging from the antidepressant sertraline to the anthracycline class of anticancer agents underscores the versatility of this bicyclic motif.[1][3] The introduction of a hydroxyl group at the C1 position, as seen in this compound, introduces a chiral center, leading to the existence of (R) and (S) enantiomers. It is a fundamental principle in pharmacology that stereoisomers can exhibit significantly different biological activities, a phenomenon driven by the three-dimensional nature of drug-target interactions. This guide provides a comparative framework for evaluating the biological activity of (R)- and (S)-5-methoxy-1,2,3,4-tetrahydro-1-naphthol, drawing upon the broader knowledge of tetralin derivatives to inform experimental design and interpretation.

While direct comparative studies on these specific enantiomers are not extensively reported in publicly available literature, the rich pharmacology of closely related aminotetralins and other substituted tetralins provides a strong basis for postulating their potential biological targets and outlining a rigorous experimental approach for their characterization.

Postulated Biological Targets and the Importance of Stereochemistry

The 5-methoxy substitution pattern on the tetralin ring is a common feature in centrally active compounds. Notably, 2-aminotetralin derivatives with this substitution are well-known dopaminergic and serotonergic ligands.[4] It is therefore plausible that (R)- and (S)-5-methoxy-1,2,3,4-tetrahydro-1-naphthol may serve as precursors, metabolites, or analogs that interact with monoamine transporters or receptors.

Furthermore, the tetralin core is implicated in a variety of other biological activities, including anticancer and antimicrobial effects.[3][5][6][7] A derivative containing the 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl moiety has been investigated as a substrate for the P-glycoprotein (P-gp) multidrug transporter, suggesting a potential role in influencing drug disposition and resistance.[8]

The critical importance of stereochemistry cannot be overstated. The differential spatial arrangement of the hydroxyl group in the (R) and (S) enantiomers will dictate how they fit into the chiral binding pockets of their biological targets, leading to potential differences in affinity, efficacy, and off-target effects. A comprehensive evaluation of these enantiomers is therefore essential to elucidate their full pharmacological profile.

Experimental Workflow for Comparative Biological Evaluation

A systematic approach is required to dissect the stereoselective biological activities of the (R) and (S) enantiomers. The following experimental workflow outlines the key steps, from initial characterization to in vivo validation.

G cluster_0 Preparation & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation Chiral Separation Chiral Separation Stereochemical Analysis Stereochemical Analysis Chiral Separation->Stereochemical Analysis Purity Assessment Purity Assessment Stereochemical Analysis->Purity Assessment Receptor Binding Assays Receptor Binding Assays Purity Assessment->Receptor Binding Assays Cytotoxicity Assays Cytotoxicity Assays Purity Assessment->Cytotoxicity Assays P-gp Substrate Assay P-gp Substrate Assay Purity Assessment->P-gp Substrate Assay Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Pharmacokinetic Studies Pharmacokinetic Studies Functional Assays->Pharmacokinetic Studies Pharmacodynamic Studies Pharmacodynamic Studies Pharmacokinetic Studies->Pharmacodynamic Studies

Sources

A Comparative Analysis of 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol and Other Naphthol Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The naphthol scaffold, a bicyclic aromatic structure, serves as a privileged core in medicinal chemistry, forming the foundation for a multitude of pharmacologically active compounds. This guide provides a comparative analysis of 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol against other key naphthol derivatives based on available data from various biological assays. While direct, head-to-head comparative studies are limited, by synthesizing findings from disparate research, we can construct a coherent landscape of their potential therapeutic activities. This document delves into the structure-activity relationships (SAR), performance in anticancer, enzyme inhibition, and neurological assays, and provides detailed experimental protocols to ensure scientific transparency and reproducibility. Our objective is to equip researchers, scientists, and drug development professionals with a foundational understanding to guide future discovery and optimization efforts centered on this versatile chemical family.

Introduction to the Naphthol and Tetrahydronaphthol Scaffolds

The therapeutic versatility of this chemical class stems from its rigid bicyclic framework, which can be systematically modified to fine-tune biological activity. The core structures include 1-naphthol and 2-naphthol, which differ only by the position of the hydroxyl group on the naphthalene ring. A significant modification involves the saturation of one of the aromatic rings, leading to the 1,2,3,4-tetrahydronaphthalene (tetralin) skeleton. Our primary compound of interest, this compound, combines this saturated feature with a hydroxyl group at the C1 position and a methoxy group at the C5 position on the aromatic ring. These structural nuances are pivotal, as they dictate the molecule's three-dimensional shape, electronic properties, and ultimately, its interaction with biological targets.

G cluster_0 Core Naphthalene Structures cluster_1 Reduced & Substituted Scaffolds Naphthalene Naphthalene 1-Naphthol 1-Naphthol Naphthalene->1-Naphthol -OH at C1 2-Naphthol 2-Naphthol Naphthalene->2-Naphthol -OH at C2 Tetralone Tetralone 1-Naphthol->Tetralone Reduction & Oxidation Target_Molecule This compound Tetralone->Target_Molecule Reduction & Methoxylation G cluster_workflow In Vitro CNS Drug Discovery Workflow Start Compound Library (Naphthol Derivatives) Assay1 Primary Screen: Receptor Binding Assay (e.g., Dopamine D2) Start->Assay1 Decision1 High Affinity? Assay1->Decision1 Assay2 Secondary Screen: Functional Assay (e.g., cAMP modulation) Decision1->Assay2 Yes Inactive Inactive Decision1->Inactive No Decision2 Desired Activity? (Agonist/Antagonist) Assay2->Decision2 End Lead Candidate Decision2->End Yes Decision2->Inactive No

Caption: A typical workflow for screening CNS-active compounds.

Structure-Activity Relationship (SAR) Insights

  • Ring Saturation (Naphthol vs. Tetrahydronaphthol): The saturation of one ring, creating the tetralin scaffold, fundamentally changes the molecule's geometry from planar to a more three-dimensional conformation. This is crucial for fitting into the specific binding pockets of CNS receptors like dopamine and serotonin transporters, which often accommodate a phenethylamine-like motif. [1][2]2. Hydroxyl Group Position (1- vs. 2-Naphthol): The position of the hydroxyl group is critical. 1-Naphthol derivatives have shown potent activity as enzyme inhibitors. [3][4]2-Naphthol, on the other hand, is frequently used as a versatile intermediate for synthesizing a broad range of antibacterial and anti-inflammatory agents. [5]3. Aromatic Substitution (The Role of the Methoxy Group): The presence of a methoxy group at the C5 position, as in our target molecule, is particularly noteworthy. In related CNS-active series, substitutions at this position have been shown to enhance dopaminergic activity. [6]In enzyme inhibition studies, methoxy-substituted 1-naphthols were among the most potent compounds. [3]This suggests the methoxy group may contribute favorably to binding through hydrogen bonding or by modulating the electronic properties of the aromatic ring.

Sources

A Senior Application Scientist's Guide to Cross-Referencing Spectral Data for 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

In the realm of drug discovery and synthetic chemistry, the unambiguous structural confirmation of a novel or synthesized molecule is paramount. While modern synthetic routes offer elegant pathways to complex molecules like 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol, a key intermediate in various pharmacological scaffolds, its structural identity must be rigorously validated. This guide provides an in-depth, experience-driven protocol for cross-referencing spectral data of this compound with major public databases, ensuring the highest degree of scientific integrity.

The core principle of this process is not merely a "matching game" but a systematic validation workflow. Each piece of spectral data—from Nuclear Magnetic Resonance (NMR) to Mass Spectrometry (MS) and Infrared (IR) spectroscopy—provides a unique piece of the structural puzzle. Cross-referencing this empirical data against established, curated databases serves as a critical external validation, mitigating the risk of misinterpretation and ensuring the reproducibility of your research.

The Analytical Imperative: Why Cross-Reference?

In any research setting, but particularly in drug development, the cost of proceeding with a misidentified compound is immense. Experimental data, while foundational, exists in a vacuum until contextualized. Cross-referencing serves several critical functions:

  • Structural Verification: It provides a powerful confirmation of your proposed structure by comparing your experimental "fingerprint" with a known standard.

  • Impurity Identification: Discrepancies between your spectra and database entries can often be the first clue to the presence of unexpected side products or residual starting materials.

  • Method Validation: It serves as a check on your own analytical methods and instrumentation. Consistent deviation from database spectra may indicate a need for calibration or a re-evaluation of your experimental parameters.

  • Access to Orthogonal Data: Databases often contain multiple types of spectra for a single compound, allowing you to compare your ¹H NMR data, for instance, with a reference Mass Spectrum, providing a more holistic view of the molecule's identity.

Due to the limited availability of a complete, publicly accessible set of spectral data for this compound, this guide will utilize the closely related and well-documented compound, 1,2,3,4-tetrahydro-1-naphthol , as a practical example for the detailed workflow. The principles and methodologies described are directly transferable.

Part 1: Acquiring and Interpreting the Primary Spectral Data

The first step in any validation process is the careful acquisition and interpretation of your own experimental data. The choice of solvent, concentration, and instrument parameters can all subtly influence the resulting spectra, a crucial point to remember when comparing with database entries.

Experimental Protocol: A Representative Workflow
  • Sample Preparation: A sample of the synthesized 1,2,3,4-tetrahydro-1-naphthol is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ for NMR) to a standard concentration (e.g., 10-20 mg/mL). For IR, the sample might be analyzed neat as a thin film on a salt plate or as a KBr pellet. For GC-MS, the sample is dissolved in a volatile solvent like dichloromethane or methanol.

  • ¹H and ¹³C NMR Spectroscopy: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz). The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) is performed to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is of primary interest, as are the characteristic fragment ions.

  • Infrared (IR) Spectroscopy: An FT-IR spectrum is recorded to identify the functional groups present in the molecule. Key absorbances, such as the O-H stretch of the alcohol and the C-H and C=C stretches of the aromatic and aliphatic portions, are noted.

Interpreted Spectral Data for 1,2,3,4-Tetrahydro-1-naphthol

The following tables summarize the expected spectral data for our example compound, 1,2,3,4-tetrahydro-1-naphthol.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.38 - 7.10m4HAromatic protons
4.72t1HCH-OH
2.85 - 2.70m2HAr-CH₂
2.10 - 1.75m4H-CH₂-CH₂-
1.95br s1HOH

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
138.6Quaternary Aromatic C
137.2Quaternary Aromatic C
129.1Aromatic CH
128.8Aromatic CH
126.3Aromatic CH
125.8Aromatic CH
68.2CH-OH
32.1Aliphatic CH₂
29.5Ar-CH₂
19.0Aliphatic CH₂

Table 3: Mass Spectrometry (EI-MS) Data

m/zInterpretation
148[M]⁺ (Molecular Ion)
130[M - H₂O]⁺
129[M - H₂O - H]⁺
115[M - H₂O - CH₃]⁺

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Interpretation
3350 (broad)O-H stretch (alcohol)
3060 - 3020Aromatic C-H stretch
2930 - 2860Aliphatic C-H stretch
1490, 1450Aromatic C=C stretch
1060C-O stretch (secondary alcohol)

Part 2: The Cross-Referencing Workflow: A Comparative Analysis

With our experimental data in hand, we now turn to the major spectral databases. Each has its own strengths and search functionalities. A robust validation process will consult multiple databases to build a consensus.

Key Spectral Databases: A Comparative Overview
  • PubChem : A massive, open-access database hosted by the NIH, containing information on chemical substances, compounds, and their biological activities.[1][2] It aggregates data from hundreds of sources, making it an excellent starting point.[3]

  • NIST Chemistry WebBook : A highly curated database from the U.S. National Institute of Standards and Technology.[4][5] It is considered an authoritative source for thermochemical, physical, and spectral data.[6][7]

  • Spectral Database for Organic Compounds (SDBS) : A free, integrated database from Japan's AIST, offering six types of spectra for a large collection of organic compounds.[8][9][10] Its user-friendly interface for comparing spectra is a key feature.

  • ChemSpider : A free chemical database provided by the Royal Society of Chemistry, which aggregates data from numerous sources and provides links back to the original data providers.[11][12]

Step-by-Step Cross-Referencing Protocol

This protocol outlines a systematic approach to querying these databases and comparing the results.

CrossReferencing_Workflow cluster_experimental Experimental Data Acquisition cluster_database Database Cross-Referencing cluster_validation Validation & Confirmation Exp_Data Synthesized Compound (1,2,3,4-tetrahydro-1-naphthol) NMR NMR (¹H, ¹³C) Exp_Data->NMR Analysis MS Mass Spectrometry Exp_Data->MS Analysis IR IR Spectroscopy Exp_Data->IR Analysis Compare Compare Spectra: - Peak Positions - Multiplicities - Fragmentation NMR->Compare MS->Compare IR->Compare Search Search by Name, CAS No. or InChIKey PubChem PubChem Search->PubChem Query NIST NIST WebBook Search->NIST Query SDBS SDBS Search->SDBS Query ChemSpider ChemSpider Search->ChemSpider Query PubChem->Compare NIST->Compare SDBS->Compare ChemSpider->Compare Confirm Structure Confirmed Compare->Confirm Match Investigate Discrepancy? Investigate Purity, Solvent Effects Compare->Investigate No Match

Caption: A workflow for spectral data cross-referencing.

  • Initial Search Strategy:

    • Begin by searching each database using the compound's name ("1,2,3,4-tetrahydro-1-naphthol") and its CAS Registry Number (529-33-9).[13] Using the CAS number is often more precise and avoids ambiguity with different naming conventions.

    • For example, in the NIST Chemistry WebBook, a search by CAS number directly leads to the compound's data page, which often includes IR and mass spectra.[13][14]

  • Comparative Analysis - A Multi-Database Approach:

    • PubChem: On the PubChem compound page (CID 10723), navigate to the "Spectral Information" section.[15] Here you will find aggregated spectral data, often including links to the original sources. This is an excellent way to find multiple datasets to compare.

    • NIST WebBook: The NIST entry for 1,2,3,4-tetrahydro-1-naphthol provides access to its mass spectrum and IR spectrum.[13][14] Compare the fragmentation pattern in your MS data with the NIST spectrum, paying close attention to the base peak and the molecular ion. For the IR spectrum, compare the positions of the major absorption bands.

    • SDBS: Search the SDBS by compound name or CAS number. SDBS often provides high-quality, zoomable NMR (¹H and ¹³C), IR, and MS spectra.[9][10] The key advantage of SDBS is its interactive spectral viewer, which allows for a direct visual comparison of your peak positions with the reference spectrum.

    • ChemSpider: Use ChemSpider to aggregate information and find additional spectral data sources. ChemSpider's record for the compound will link out to various suppliers, publications, and databases that may contain spectral information not found elsewhere.

  • In-Depth Spectral Comparison:

    • NMR: When comparing ¹H NMR spectra, look beyond just the chemical shift. Compare coupling constants (J-values) and multiplicities. Small variations in chemical shifts (<0.05 ppm) are acceptable and often due to differences in solvent, concentration, or temperature.

    • Mass Spec: For MS, the relative intensities of the fragment ions are as important as their m/z values. The overall fragmentation "fingerprint" should be consistent.

    • IR: In IR spectra, the presence or absence of key functional group peaks is the most critical comparison point. The exact wavenumber can shift slightly based on the sample preparation method.

Part 3: Ensuring Trustworthiness and Self-Validation

Every protocol must be a self-validating system. Trust in your final structural assignment comes from a convergence of evidence.

  • Consensus is Key: If your experimental data aligns well with the data from multiple, independent databases, your confidence in the structure is high.

  • Investigate Discrepancies: Do not ignore data that doesn't fit. A significant discrepancy (e.g., a missing peak in the ¹³C NMR, an unexpected fragment in the MS) warrants further investigation. This could be an indication of an isomeric impurity, a different regioisomer, or an entirely different compound. Re-purify the sample and re-acquire the data.

  • Document Everything: Maintain meticulous records of your data acquisition parameters, the databases you consulted (including access dates), and the specific record numbers you compared against. This documentation is essential for regulatory submissions and for ensuring the reproducibility of your work. The validation of analytical methods should adhere to established guidelines to ensure accuracy, precision, and selectivity.[16][17]

By following this rigorous, multi-pronged approach to spectral data cross-referencing, researchers can move forward with a high degree of confidence in the structural integrity of their compounds, a cornerstone of sound scientific and drug development research.

References

  • Supporting Information for various chemical syntheses.
  • PubChem. National Center for Biotechnology Information. [Link]

  • Naphthalene, 1,2,3,4-tetrahydro-5-methyl-. NIST Chemistry WebBook. [Link]

  • Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. ResearchGate. [Link]

  • 1-Naphthalenol, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. [Link]

  • 4-Methoxy-1-naphthol. PubChem. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Naphthalene, 1,2,3,4-tetrahydro-1-methoxy-. SpectraBase. [Link]

  • Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals. ResearchGate. [Link]

  • Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries. [Link]

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A Comparative Guide to the Cytotoxic Potential of 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel and more effective anticancer therapeutics, the exploration of unique chemical scaffolds is paramount. Among these, the tetralin (tetrahydronaphthalene) framework has garnered significant interest due to its presence in a variety of biologically active compounds. This guide offers a comprehensive comparative analysis of the cytotoxic properties of 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol derivatives and structurally related compounds. While direct, extensive comparative studies on a homologous series of this compound derivatives are not yet prevalent in the public domain, this document synthesizes available experimental data from closely related methoxy-tetralone and dihydronaphthalene analogs to provide valuable insights for researchers, scientists, and drug development professionals. Our objective is to present an in-depth technical guide that not only compares cytotoxic efficacy but also delves into the underlying mechanisms of action and the experimental designs used to elucidate them.

Introduction to the this compound Scaffold

The 1,2,3,4-tetrahydro-1-naphthol core structure is a key building block in the synthesis of a wide range of pharmacologically active molecules. The introduction of a methoxy group at the 5-position can significantly influence the molecule's electronic properties and its interactions with biological targets. The tetralone and its derivatives have been identified as crucial structural scaffolds for potential novel drugs targeting a multitude of biological endpoints, with demonstrated bioactivities including antibacterial and antitumor effects.[1] This has spurred investigations into the anticancer potential of derivatives of this scaffold.

Comparative Cytotoxicity of Methoxy-Tetralin Derivatives

The primary metric for quantifying the cytotoxic or cytostatic effect of a test compound is the half-maximal inhibitory concentration (IC50), which denotes the concentration required to inhibit 50% of a biological process, such as cell proliferation. The following tables summarize the in vitro cytotoxicity of various derivatives structurally related to this compound against several human cancer cell lines. For the purpose of comparison, data for the established chemotherapeutic agent 5-Fluorouracil (5-FU) is included where available.

Compound IDCancer Cell LineCancer TypeIC50 (µM)
Dihydronaphthalene Derivative 5a MCF-7Breast Adenocarcinoma0.93 ± 0.02
Dihydronaphthalene Derivative 5d MCF-7Breast Adenocarcinoma1.76 ± 0.04
Dihydronaphthalene Derivative 5e MCF-7Breast Adenocarcinoma2.36 ± 0.06
Dihydronaphthalene Derivative 10 MCF-7Breast Adenocarcinoma2.83 ± 0.07
Thiosemicarbazide Derivative 3d MCF-7Breast Adenocarcinoma3.73 ± 0.09
Staurosporine (Reference)MCF-7Breast Adenocarcinoma6.08 ± 0.15
Table 1: Cytotoxicity of dihydronaphthalene derivatives synthesized from 6-methoxy-1-tetralone against the MCF-7 human breast cancer cell line.[2][3]
Compound IDCancer Cell LineCancer TypeIC50 (µM)
MMZ-140C BxPC-3Pancreatic30.15 ± 9.39
MMZ-167C BxPC-3Pancreatic66.19 ± 7.36
5-FluorouracilBxPC-3Pancreatic38.99 ± 14.67
MMZ-45B HT-29Colorectal31.78 ± 3.93
MMZ-140C HT-29Colorectal37.76 ± 3.2
5-FluorouracilHT-29Colorectal52.26 ± 4.9
Table 2: Cytotoxicity of aminobenzylnaphthols derived from 2-Naphthol after 24 hours of treatment.[4]
Compound IDCancer Cell LineCancer TypeIC50 (µg/mL)
PMMD MCF-7Breast62.5
TMMD MCF-7Breast15.6
HMMD MCF-7Breast125
Table 3: Cytotoxicity of methoxy substituted tetralone-based chalcone derivatives against the MCF-7 cell line.[5]

The data presented in these tables highlight that modifications to the core tetralin structure can lead to potent cytotoxic activity, in some cases exceeding that of the reference drug. For instance, several dihydronaphthalene derivatives demonstrated sub-micromolar to low micromolar IC50 values against the MCF-7 breast cancer cell line.[2][3] This underscores the potential of this chemical class in the development of novel anticancer agents.

Elucidating the Mechanism of Action

The cytotoxic effects of tetralin and naphthol derivatives are often attributed to their ability to induce programmed cell death, or apoptosis, and to interfere with critical cellular signaling pathways.

Induction of Apoptosis

Many anticancer agents exert their effects by triggering the apoptotic cascade in cancer cells. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. For instance, some naphthoquinone derivatives have been shown to induce apoptosis by increasing intracellular reactive oxygen species (ROS), which in turn damages mitochondria and activates stress-related signaling pathways.[6] Studies on related compounds suggest that this compound derivatives could similarly induce apoptosis, a hypothesis that warrants further investigation through assays such as Annexin V/Propidium Iodide staining and analysis of caspase activation.[7][8]

Inhibition of Pro-Survival Signaling Pathways

Cancer cells often exhibit aberrant activation of pro-survival signaling pathways, such as the PI3K/AKT/mTOR pathway, which promotes cell growth, proliferation, and survival. The inhibition of this pathway is a key strategy in cancer therapy. Some neocryptolepine derivatives, which also possess a complex heterocyclic structure, have been shown to exert their cytotoxic effects by inhibiting the expression of proteins in the PI3K/AKT/mTOR signaling cascade.[9] It is plausible that this compound derivatives may also target this or other critical signaling pathways, a line of inquiry that could be explored using techniques like Western blotting to assess the phosphorylation status of key pathway components.

Below is a diagram illustrating a potential mechanism of action for a hypothetical this compound derivative.

Anticancer_Mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Derivative 5-Methoxy-1,2,3,4-tetrahydro- 1-naphthol Derivative ROS ↑ Reactive Oxygen Species (ROS) Derivative->ROS Induces PI3K PI3K Derivative->PI3K Inhibits CytochromeC Cytochrome c Release ROS->CytochromeC AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Bax Bax Bax->CytochromeC Bcl2->Bax Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CytochromeC->Caspase9

Caption: Potential mechanism of action for a cytotoxic derivative.

Experimental Protocols for Cytotoxicity Assessment

To ensure the scientific rigor and reproducibility of cytotoxicity studies, standardized and well-validated experimental protocols are essential. The following outlines key methodologies for assessing the anticancer potential of novel compounds.

In Vitro Cytotoxicity Screening Workflow

The initial evaluation of a compound's cytotoxic activity typically follows a systematic workflow, as depicted below.

Cytotoxicity_Workflow Start Synthesized Derivatives Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Treatment Treat Cells with Various Concentrations of Derivatives Cell_Culture->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT_Assay Perform MTT Assay for Cell Viability Incubation->MTT_Assay IC50_Calc Calculate IC50 Values MTT_Assay->IC50_Calc Apoptosis_Assay Conduct Apoptosis Assays (e.g., Annexin V/PI) IC50_Calc->Apoptosis_Assay Mechanism_Study Investigate Mechanism (e.g., Western Blot) Apoptosis_Assay->Mechanism_Study Data_Analysis Data Analysis and Interpretation Mechanism_Study->Data_Analysis Conclusion Conclusion and Future Directions Data_Analysis->Conclusion

Caption: A typical workflow for in vitro cytotoxicity screening.

Step-by-Step Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.

Conclusion and Future Directions

The available evidence from structurally related compounds suggests that the this compound scaffold holds considerable promise as a template for the design of novel anticancer agents. The cytotoxic data for related methoxy-tetralone and dihydronaphthalene derivatives indicate the potential for potent and selective activity against various cancer cell lines.

Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives to establish clear structure-activity relationships. Elucidating their precise mechanisms of action, including their effects on apoptosis and key signaling pathways, will be crucial for their further development. In vivo studies using animal models will also be necessary to assess their therapeutic efficacy and safety profiles. The insights provided in this guide aim to serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.

References

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  • Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. (2022). European Journal of Medicinal Chemistry, 227, 113964. Available at: [Link]

  • Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (2022). Molecules, 27(19), 6529. Available at: [Link]

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A Comparative Guide to the Synthesis of 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-1,2,3,4-tetrahydro-1-naphthol is a valuable intermediate in the synthesis of various biologically active molecules and pharmacologically significant compounds. Its tetralin framework with a hydroxyl group and a methoxy-substituted aromatic ring makes it a versatile scaffold in medicinal chemistry. The reproducibility of published experimental results for the synthesis of this key intermediate is paramount for efficient drug discovery and development pipelines. This guide provides an in-depth technical comparison of the common synthetic routes to this compound, with a focus on experimental reproducibility, practicality, and the underlying chemical principles.

Core Synthetic Strategy: Reduction of 5-Methoxy-1-tetralone

The most prevalent and direct approach to synthesize this compound is through the reduction of the corresponding ketone, 5-methoxy-1-tetralone. This transformation can be achieved through various reduction methods, with catalytic hydrogenation and metal hydride reduction being the most frequently reported. This guide will focus on a comparative analysis of these two prominent methods.

Start 5-Methoxy-1-tetralone Method1 Method A: Catalytic Hydrogenation Start->Method1 Method2 Method B: Sodium Borohydride Reduction Start->Method2 Product This compound Method1->Product Method2->Product

Figure 1: Primary synthetic routes to this compound.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed industrial and laboratory method for the reduction of ketones. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas.

Mechanistic Rationale

The catalytic hydrogenation of a ketone involves the addition of hydrogen across the carbonyl double bond. The ketone adsorbs onto the surface of the metal catalyst, followed by the sequential addition of two hydrogen atoms. The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction's efficiency and selectivity. For instance, palladium on carbon is a popular choice due to its high activity and selectivity under relatively mild conditions.

Experimental Protocol: Catalytic Hydrogenation

The following protocol is a representative procedure for the catalytic hydrogenation of 5-methoxy-1-tetralone.

Materials:

  • 5-methoxy-1-tetralone

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (absolute)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve 5-methoxy-1-tetralone in absolute ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3.0-5.0 MPa)[1].

  • Stir the reaction mixture vigorously at a controlled temperature (e.g., 170-250 °C) for a specified duration (e.g., 7-20 hours)[1].

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with ethanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification A Dissolve 5-methoxy-1-tetralone in Ethanol B Add 10% Pd/C catalyst A->B C Seal and Purge with Inert Gas B->C D Introduce Hydrogen Gas (3.0-5.0 MPa) C->D E Heat (170-250 °C) and Stir (7-20 h) D->E F Monitor Reaction Progress (TLC/GC) E->F G Vent Hydrogen and Purge F->G H Filter through Celite G->H I Wash with Ethanol H->I J Concentrate under Reduced Pressure I->J K Purify (Recrystallization/Chromatography) J->K

Figure 2: Workflow for Catalytic Hydrogenation of 5-Methoxy-1-tetralone.

Method B: Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a versatile and selective reducing agent commonly used for the reduction of aldehydes and ketones in a laboratory setting. Its ease of handling and milder reactivity compared to other metal hydrides like lithium aluminum hydride (LiAlH₄) make it a popular choice.

Mechanistic Rationale

The reduction of a ketone with sodium borohydride involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated during the work-up to yield the corresponding alcohol. The reaction is typically carried out in a protic solvent like methanol or ethanol, which also participates in the protonation steps.

Experimental Protocol: Sodium Borohydride Reduction

The following is a general protocol for the sodium borohydride reduction of 5-methoxy-1-tetralone.

Materials:

  • 5-methoxy-1-tetralone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve 5-methoxy-1-tetralone in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride in portions to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic and may cause bubbling.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for a specified time (e.g., 1-3 hours).

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water, followed by a dilute solution of hydrochloric acid to neutralize the excess borohydride and decompose the borate esters.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Purification A Dissolve 5-methoxy-1-tetralone in MeOH/EtOH B Cool to 0-5 °C A->B C Slowly add NaBH4 B->C D Stir at Room Temperature (1-3 h) C->D E Monitor Reaction Progress (TLC) D->E F Quench with Water and dilute HCl E->F G Extract with Organic Solvent F->G H Wash with Brine G->H I Dry over Na2SO4/MgSO4 H->I J Filter and Concentrate I->J K Purify (Recrystallization/Chromatography) J->K

Figure 3: Workflow for Sodium Borohydride Reduction of 5-Methoxy-1-tetralone.

Comparative Analysis and Reproducibility

ParameterMethod A: Catalytic HydrogenationMethod B: Sodium Borohydride Reduction
Reagents H₂, Pd/C or other metal catalystsNaBH₄, protic solvent
Reaction Conditions High pressure and/or temperature may be requiredGenerally mild conditions (0 °C to room temperature)
Safety Considerations Handling of flammable H₂ gas under pressure requires specialized equipment and precautions. Catalysts can be pyrophoric.NaBH₄ is a flammable solid and reacts with water to produce H₂. Quenching should be done carefully.
Scalability Well-suited for large-scale industrial synthesis.More commonly used for laboratory-scale synthesis.
Selectivity Generally high for ketone reduction.Highly selective for aldehydes and ketones.
Work-up & Purification Filtration to remove the catalyst.Aqueous work-up to decompose borate complexes.
Reported Yields Yields can be very high, often quantitative.Typically high yields are reported.
Reproducibility Factors Catalyst activity and quality, H₂ pressure, temperature, and reaction time are critical variables.Purity of NaBH₄, solvent quality, temperature control during addition, and efficient quenching are important for reproducibility.

Characterization Data of this compound

Accurate characterization of the final product is essential to confirm its identity and purity. The following are typical characterization data for this compound.

  • Appearance: White to off-white solid.

  • Melting Point: The melting point should be sharp and consistent with reported values.

  • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons, the methoxy group protons, the proton on the carbon bearing the hydroxyl group, and the aliphatic protons of the tetralin ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule.

  • IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-O stretching bands.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Discussion on Reproducibility

Achieving reproducible results in the synthesis of this compound depends on meticulous control over the experimental parameters for each method.

For catalytic hydrogenation , the activity of the catalyst is a major source of variability. The age, batch, and handling of the Pd/C catalyst can significantly impact the reaction rate and completeness. Inconsistent hydrogen pressure and temperature can also lead to variations in yield and purity.

For the sodium borohydride reduction , the stoichiometry of the reducing agent is crucial. Using a significant excess may lead to a more rapid reaction but can also complicate the work-up. The rate of addition and temperature control are critical to prevent runaway reactions and ensure consistent results. The work-up procedure, particularly the pH adjustment during quenching, can also influence the final yield and purity.

Conclusion and Recommendations

Both catalytic hydrogenation and sodium borohydride reduction are effective methods for the synthesis of this compound from 5-methoxy-1-tetralone.

  • For large-scale synthesis , catalytic hydrogenation is generally the preferred method due to its efficiency and scalability. However, it requires specialized equipment and careful handling of hydrogen gas and catalysts.

  • For laboratory-scale synthesis , sodium borohydride reduction offers a convenient, safe, and high-yielding alternative that can be performed with standard laboratory glassware.

To ensure the highest degree of reproducibility, it is imperative for researchers to carefully document all experimental parameters, including the source and purity of reagents, reaction conditions, and detailed work-up and purification procedures. Cross-validation of the product's identity and purity using multiple analytical techniques is also strongly recommended.

References

  • Chinea, K., Arrieche, D. A., & Banerjee, A. K. (2017). Synthesis of 5-methoxy-1, 2, 3, 4- tetrahydro -2-naphthoic acid. MOJ Biorg Org Chem, 1(5), 145‒146. [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydro-1-naphthalenol. National Center for Biotechnology Information. Retrieved from [Link]

  • CN112409145A - Prepar

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol. As a substituted tetralone derivative, this compound requires careful management to mitigate risks to laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, moving beyond simple instructions to explain the causality behind each procedural step, ensuring a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the specific hazards of this compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, we will proceed based on the hazard profile of its close structural analog, 5-Methoxy-2-tetralone, which is often commercially supplied under the same CAS number (32940-15-1). This conservative approach ensures that all potential risks are addressed.

The primary hazards associated with this class of compounds include irritation to the skin, eyes, and respiratory tract.[1] Ingestion and absorption through the skin are also potential routes of exposure that must be controlled.[2]

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment (PPE)
Skin Irritation H315: Causes skin irritation[1]Nitrile gloves (inspect before use), lab coat.[1]
Eye Irritation H319: Causes serious eye irritation[1]Chemical safety goggles or face shield.
Respiratory Irritation H335: May cause respiratory irritation[1]Use in a certified chemical fume hood.
Acute Toxicity (Oral) Harmful if swallowed (based on analogs)[2]Do not eat, drink, or smoke in the lab.

The causality is clear: direct contact can cause localized chemical burns and inflammation, while inhalation of aerosols or dust can damage respiratory tissues. Therefore, creating a physical barrier with appropriate PPE and engineering controls like a fume hood is non-negotiable.

From Benchtop to Waste Container: A Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is that it must be treated as hazardous chemical waste .[3] It must never be disposed of down the drain or in regular solid waste bins.[3] Doing so can lead to the contamination of waterways and soil, posing a significant environmental risk.

Step 1: Segregation at the Source

Proper waste disposal begins the moment the chemical is deemed "waste."

  • Rationale: Preventing accidental reactions is paramount. Naphthol derivatives can be incompatible with strong oxidizers or bases.[4] Mixing incompatible waste streams can generate heat, toxic gases, or even explosions.

  • Procedure:

    • Designate a specific, clearly labeled hazardous waste container for "Non-halogenated Organic Solids" or "Naphthol Waste."

    • Ensure this container is made of a compatible material (e.g., High-Density Polyethylene - HDPE) and is in good condition with a secure, vapor-tight lid.

    • Never mix this waste with other waste streams like halogenated solvents, strong acids, or aqueous waste.

Step 2: Waste Accumulation and Labeling

All hazardous waste is subject to strict regulatory controls, including how it is stored and labeled prior to collection.

  • Rationale: Federal and local regulations, such as those from the EPA, mandate clear labeling for tracking and safety. This ensures that everyone who handles the waste, from the researcher to the disposal technician, is aware of its contents and associated dangers.

  • Procedure:

    • As soon as the first item of waste is added, affix a hazardous waste tag to the container.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The specific hazards (e.g., "Irritant").

      • The accumulation start date.

    • Keep the container closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area that is near the point of generation and under the control of laboratory personnel.[5]

Step 3: Preparing for Disposal

Final disposal must be handled by a licensed hazardous waste management company.

  • Rationale: These companies have the specialized facilities and permits required to treat or incinerate chemical waste in an environmentally sound manner, as mandated by the Resource Conservation and Recovery Act (RCRA).

  • Procedure:

    • Do not overfill the waste container; a maximum of 90% capacity is a safe guideline to prevent spills.[5]

    • Ensure the exterior of the container is clean and free of contamination.

    • Arrange for pickup through your institution's Environmental Health & Safety (EHS) office or contracted waste vendor.

Emergency Procedures: Managing Spills

Accidents can happen, and a prepared response is critical to mitigating harm.

  • Rationale: A rapid, informed response can prevent a minor spill from escalating into a serious exposure event or environmental release.

  • Procedure for a Small Spill (Contained within a Fume Hood):

    • Alert personnel in the immediate area.

    • Wear the PPE detailed in Table 1 (lab coat, goggles, gloves).

    • Absorb the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad).

    • Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

    • Decontaminate the spill surface with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

    • Label the container as "Spill Debris containing this compound."

  • Procedure for a Large Spill (Outside of a Fume Hood):

    • Evacuate the immediate area.

    • Alert others and prevent entry into the affected zone.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Decision Logic

The procedural steps described above are part of a larger, logical framework for laboratory waste management. The following diagram illustrates the decision-making process for handling chemical waste generated in the laboratory.

WasteDisposalWorkflow Chemical Waste Disposal Decision Workflow start Chemical is deemed 'Waste' is_hazardous Is the chemical hazardous? (Consult SDS Section 2 & 13) start->is_hazardous non_hazardous Follow institutional guidelines for non-hazardous waste (e.g., trash, drain) is_hazardous->non_hazardous No select_container Select appropriate, compatible, and labeled hazardous waste container is_hazardous->select_container Yes segregate Segregate Waste Stream (e.g., Non-Halogenated Solid) select_container->segregate label_container Affix Hazardous Waste Tag with: - Full Chemical Name - Hazards - Accumulation Date segregate->label_container store_safely Store in designated Satellite Accumulation Area. Keep container closed. label_container->store_safely request_pickup Arrange for disposal via EHS / Licensed Vendor store_safely->request_pickup

Sources

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